Methyl 4-bromocrotonate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIKCBHOVNDESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061503 | |
| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-71-1 | |
| Record name | Methyl 4-bromo-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 4-Bromocrotonate
CAS Number: 1117-71-1 Document Type: Technical Guide & Application Whitepaper Version: 2.0 (Scientific Review)
Executive Summary
Methyl 4-bromocrotonate (Methyl (E)-4-bromo-2-butenoate) is a specialized bifunctional electrophile widely utilized in the synthesis of complex pharmaceutical intermediates, terpenes, and amino acid derivatives. Its utility stems from its dual reactivity: it functions as both an allylic electrophile and a Michael acceptor, though its primary application lies in vinylogous Reformatsky reactions .
This guide addresses the critical handling requirements of this compound—specifically its lachrymatory nature and thermal instability—and provides validated protocols for its deployment in carbon-carbon bond-forming reactions.
Chemical Architectonics & Physical Profile
This compound is an
Physicochemical Data Table
| Property | Value | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 179.01 g/mol | |
| Appearance | Clear, colorless to yellow/brown liquid | Darkens upon decomposition.[1][2][3] |
| Boiling Point | 83–85 °C @ 13 mmHg | Do not distill at atm pressure. |
| Density | 1.522 g/mL @ 25 °C | High density aids in phase separation. |
| Refractive Index | Purity indicator. | |
| Flash Point | 91–92 °C | Combustible. |
| Solubility | Soluble in THF, Et₂O, DCM; Insoluble in | Hydrolyzes slowly in moisture. |
| Storage | 2–8 °C (Refrigerate) | Store under inert gas ( |
Mechanistic Insight: The Regioselectivity Challenge
The core technical challenge when using this compound is controlling regioselectivity during nucleophilic attack or metal insertion.
The Vinylogous Reformatsky System
When treated with Zinc (Zn), the compound forms a zinc dienolate. This intermediate is ambident, capable of reacting at either the
-
-Attack: Results in a deconjugated
-hydroxy ester (branched product). - -Attack: Results in a conjugated unsaturated ester (linear chain extension).
Researchers must manipulate solvent polarity and temperature to steer this selectivity. Harder electrophiles typically favor
Diagram: Reactivity & Regioselectivity Pathways
Figure 1: Mechanistic divergence of this compound showing the competition between alpha and gamma addition pathways in Reformatsky reactions.
Safety & Handling (Critical)
Hazard Classification: DANGER
-
Lachrymator: This compound is a potent tear gas. Opening a bottle outside a fume hood will evacuate a laboratory.
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
Mandatory Safety Protocol
-
Engineering Controls: All handling must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during transfer.[3][4]
-
Decontamination: Glassware should be rinsed with a dilute alcoholic KOH solution or acetone in the hood before removal for cleaning.
-
Spill Management: Do not wipe with paper towels (increases surface area for evaporation). Absorb with vermiculite or sand, neutralize, and dispose of as hazardous chemical waste.
Validated Experimental Protocols
Protocol A: Vinylogous Reformatsky Reaction (General Procedure)
Objective: Coupling with benzaldehyde to form the hydroxy-ester derivative.
Materials:
-
This compound (1.0 equiv)[5]
-
Benzaldehyde (1.0 equiv)
-
Zinc dust (1.5 equiv) – Must be activated
-
THF (Anhydrous)
-
Trimethyl borate (Optional: Promotes
-selectivity in some substrates)
Workflow:
-
Zinc Activation: Wash Zn dust with 1M HCl, then water, then acetone, and dry under high vacuum with heating. This is critical for initiation.
-
Initiation: In a flame-dried 3-neck flask under Argon, suspend activated Zn in minimal THF. Add a crystal of iodine.
-
Addition: Add 10% of the this compound solution. Warm gently until the iodine color fades (initiation sign).
-
Main Reaction: Add the remaining bromide and the aldehyde dropwise simultaneously (or pre-mixed) over 30–60 minutes. Maintain a gentle reflux.
-
Quench: Cool to 0°C. Quench with saturated
(aq). -
Workup: Extract with
(x3). Wash combined organics with brine. Dry over . -
Purification: Silica gel chromatography. Note: The product is often a mixture of
and isomers.
Protocol B: Synthesis of Phosphonium Salt (Wittig Precursor)
Objective: Preparation of (3-methoxycarbonyl-2-propenyl)triphenylphosphonium bromide.
Rationale: This salt allows the 4-carboxy-butenyl moiety to be attached to ketones via Wittig olefination.
Workflow:
-
Dissolve this compound (10 mmol) in anhydrous Toluene (20 mL).
-
Add Triphenylphosphine (
) (10 mmol). -
Stir at room temperature for 12–24 hours. The product often precipitates as a white solid.
-
Filtration: Filter the solid under inert atmosphere (hygroscopic).
-
Wash: Wash with cold dry toluene or hexane to remove unreacted starting materials.
-
Drying: Dry under high vacuum. Store in a desiccator.
Stability & Storage Troubleshooting
This compound is prone to autocatalytic decomposition . The bromide can hydrolyze to form HBr, which catalyzes further degradation and polymerization.
| Observation | Diagnosis | Remediation |
| Liquid turns dark brown/black | Polymerization/Decomposition | Distill under reduced pressure immediately if salvageable; otherwise discard. |
| Fuming upon opening | Hydrolysis (HBr release) | Material is compromised. Do not use for sensitive catalysis. |
| Precipitate formation | Polymerization | Filter; check purity of filtrate by NMR. |
Best Practice: Purchase in small quantities (e.g., 1g, 5g) and use immediately. If storage is required, flush the septum-sealed bottle with Argon and store at 4°C.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24896822, this compound. Retrieved from [Link]
-
Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. (Foundational Mechanism).[6][7]
-
Beilstein Journals. (2014). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
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Technical Monograph: Methyl 4-Bromocrotonate
CAS: 1117-71-1 | Formula: C₅H₇BrO₂ | MW: 179.01 g/mol [1][2][3][4][5]
Executive Summary
Methyl 4-bromocrotonate (Methyl (E)-4-bromobut-2-enoate) is a bifunctional electrophile extensively utilized in the synthesis of complex heterocycles, non-canonical amino acids, and oncology therapeutics (e.g., EGFR inhibitors). Its structural duality—possessing both an allylic bromide and an electron-deficient alkene—makes it a versatile "linchpin" reagent. However, its lachrymatory nature and thermal instability require rigorous handling protocols. This guide synthesizes physical data, safety standards, and synthetic applications for the research chemist.
Physical & Chemical Data Profile
| Property | Value | Context/Notes |
| Appearance | Clear, colorless to yellow liquid | Darkens to brown upon degradation (HBr release). |
| Boiling Point | 83–85 °C @ 13 mmHg | High vacuum distillation recommended (e.g., 70 °C @ 0.03 mmHg) to minimize polymerization. |
| Density | 1.522 g/mL @ 25 °C | Significantly denser than water; facilitates phase separation in aqueous workups. |
| Refractive Index | Useful for quick purity checks of distillates. | |
| Flash Point | 92 °C (197 °F) | Combustible. Handle away from open flames. |
| Solubility | Soluble in DCM, EtOAc, THF | Reacts slowly with water; moisture-sensitive. |
| Stability | Thermally labile | Store at 2–8 °C under inert gas (Ar/N₂). Protect from light.[6] |
Structural Characterization
The commercial product is predominantly the (E)-isomer , stabilized by the conjugation of the ester carbonyl.
-
¹H NMR (CDCl₃, 400 MHz):
- 3.77 (s, 3H, -OCH ₃)
- 4.02 (dd, J = 7.5, 1.0 Hz, 2H, -CH ₂Br)
- 6.01 (dt, J = 15.5, 1.0 Hz, 1H, =CH -CO)
- 6.98 (dt, J = 15.5, 7.5 Hz, 1H, -CH=CH -)
-
Note: The large coupling constant (J ≈ 15.5 Hz) confirms the trans (E) geometry.
Handling, Stability & Safety (The Experience Pillar)
Critical Warning: this compound is a potent lachrymator and vesicant . It causes severe skin burns and eye damage (Category 1C).[6][7]
Operational Protocols:
-
The "Olfactory Trap": Pure fractions may have a deceptively sweet, pleasant odor before the lachrymatory effect hits. Never use smell to identify fractions.
-
Degradation Indicators: A shift from pale yellow to amber/brown indicates the liberation of HBr. This autocatalytic decomposition can be retarded by storing over activated copper turnings or silver wool in the fridge.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or saturated sodium bicarbonate in the fume hood to neutralize spills and rinse glassware immediately after use.
Storage Workflow
Synthetic Utility & Mechanism
This compound acts as a dual electrophile , allowing for regioselective functionalization.
Reactivity Pathways:
-
Path A: Allylic Substitution (
/ ): Soft nucleophiles (thiols, phosphines, secondary amines) attack the -carbon, displacing bromide. This is the primary mode for introducing the crotonate side chain. -
Path B: Michael Addition: Harder nucleophiles or specific conditions can trigger 1,4-addition at the
-carbon, though the leaving group ability of bromide usually favors Path A first. -
Path C: Reformatsky-type Reaction: Zinc insertion into the C-Br bond generates a nucleophile that attacks aldehydes/ketones, yielding
-lactones or hydroxy-esters.
Experimental Protocol: Synthesis of this compound
While commercially available, fresh preparation is often required for sensitive applications to ensure absence of HBr.
Reaction: Radical Bromination of Methyl Crotonate
Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Charge: Add methyl crotonate (10.0 g, 100 mmol), N-bromosuccinimide (NBS) (19.6 g, 110 mmol), and benzoyl peroxide (240 mg, 1 mmol) to CCl₄ (or Benzene/PhCF₃ substitute) (150 mL).
-
Expert Tip: Recrystallize NBS from water prior to use to remove HBr traces which can cause polymerization.
-
-
Initiation: Heat the mixture to gentle reflux. The reaction is exothermic; once reflux begins, heating can often be reduced.
-
Monitoring: Reflux for 2–4 hours. The reaction is complete when the dense NBS solid (bottom) is converted to low-density succinimide (floats to top).
-
Workup: Cool to 0 °C to precipitate maximum succinimide. Filter through a sintered glass funnel.
-
Purification: Concentrate the filtrate in vacuo. Distill the residue under high vacuum (target ~85 °C @ 13 mmHg).
-
Yield: Expect 60–75% of a clear, lachrymatory liquid.
References
-
Sigma-Aldrich. this compound Product Specification & MSDS. Link
-
Thermo Fisher Scientific. Safety Data Sheet: this compound. Link
-
ChemicalBook. this compound Spectral Data (NMR/MS). Link
-
PubChem. Compound Summary: this compound (CAS 1117-71-1).[8] Link
-
PrepChem. Preparation of Ethyl 4-bromocrotonate (Analogous Protocol). Link
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Methyl 4-bromocrotonate (C₅H₇BrO₂): A Senior Application Scientist's Technical Guide to a Versatile Synthetic Building Block
Abstract: This technical guide provides an in-depth analysis of methyl 4-bromocrotonate, a key bifunctional reagent in modern organic synthesis. We will explore its fundamental physicochemical properties, outline a robust synthetic protocol, and delve into its nuanced reactivity, with a particular focus on the influential Reformatsky reaction. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile intermediate for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. We will bridge theoretical principles with practical, field-proven insights to ensure both comprehension and successful application.
Core Characteristics and Physicochemical Profile
This compound (CAS No: 1117-71-1) is a halogenated ester that serves as a powerful tool for carbon-carbon bond formation.[1] Its utility stems from the presence of multiple reactive sites: an electrophilic carbon atom attached to the bromine, a Michael acceptor system in the α,β-unsaturated ester, and the ester moiety itself, which can be further manipulated. Understanding its core properties is paramount for its effective handling, storage, and application in synthesis.
The compound typically presents as a colorless to brown liquid. Due to its sensitivity to moisture and heat, it requires specific storage conditions to maintain its integrity. It should be stored under an inert atmosphere in a refrigerator (0-10°C).[2]
Quantitative Data Summary
The essential physicochemical properties of this compound are summarized in the table below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇BrO₂ | [1][3][4] |
| Molecular Weight | 179.01 g/mol | [1][3][4][5][6][7][8][9] |
| CAS Number | 1117-71-1 | [1][3][4][6][9] |
| Density | 1.522 g/mL at 25 °C | [5][6] |
| Boiling Point | 83-85 °C at 13 mmHg | [5][6] |
| Refractive Index (n20/D) | 1.501 | [5][6] |
| Flash Point | 92 °C (197.6 °F) - closed cup | [5][6] |
| Appearance | Colorless to Brown Liquid | |
| Storage Temperature | 2-8°C (Refrigerated) | [5][6] |
Synthesis Pathway: Allylic Bromination of Methyl Crotonate
The most common and efficient laboratory-scale synthesis of this compound involves the allylic bromination of methyl crotonate. This reaction leverages the unique reactivity of the allylic position—the sp³-hybridized carbon adjacent to the double bond.
The reagent of choice for this transformation is N-Bromosuccinimide (NBS). The expertise behind this choice lies in the Wohl-Ziegler reaction mechanism. NBS provides a low, steady concentration of molecular bromine (Br₂), which is crucial. This low concentration favors a radical chain reaction at the allylic position over the alternative electrophilic addition of bromine across the double bond. The reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), or by photochemical means (UV light).
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy to ensure a high-quality final product.
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent side reactions with water. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: To the flask, add methyl crotonate (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄). Note: Due to the toxicity of CCl₄, alternative solvents like cyclohexane or acetonitrile may be used. Add a catalytic amount of AIBN (0.02 eq).
-
Reaction Initiation & Monitoring: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by observing the consumption of the methyl crotonate starting material.
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture through a sintered glass funnel to remove the succinimide.
-
Isolation: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[10]
Reactivity and Mechanistic Insights: The Reformatsky Reaction
This compound is a classic substrate for the Reformatsky reaction , an organozinc-mediated reaction that adds to carbonyl compounds like aldehydes and ketones.[11] This reaction is prized for its ability to form β-hydroxy esters and their derivatives, which are valuable intermediates in natural product synthesis.[11]
The trustworthiness of this protocol comes from understanding its mechanistic nuances. The reaction involves the insertion of metallic zinc into the carbon-bromine bond, forming a zinc enolate. This organozinc reagent is significantly less basic than corresponding Grignard or organolithium reagents, which allows for excellent functional group tolerance, particularly the preservation of the ester moiety.[11]
A key point of expertise is recognizing the regioselectivity challenge. The organozinc intermediate is a resonance-stabilized species, with negative charge density at both the α- and γ-carbons. This means it can attack a carbonyl electrophile at either position, leading to different products. The reaction conditions, particularly the solvent and any catalytic additives, play a critical role in directing this selectivity.[12]
Reformatsky Reaction: Mechanistic Diagram
Caption: Generalized mechanism of the Reformatsky reaction.
Protocol: Reformatsky Reaction with Benzaldehyde
This protocol provides a validated method for reacting this compound with benzaldehyde.[10]
-
Zinc Activation: Place zinc dust (1.5 eq) in a flame-dried, three-necked flask under an inert atmosphere. Add a small crystal of iodine and gently warm the flask until the purple vapor dissipates. This process activates the zinc surface. Allow the flask to cool.
-
Solvent Addition: Add a dry solvent, typically a mixture of benzene and ether, to the activated zinc.[13]
-
Reagent Addition: In a separate dropping funnel, prepare a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in the same solvent system.
-
Reaction Execution: Add a small portion of the aldehyde/ester solution to the zinc suspension and warm gently to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Quenching: After the addition is complete, continue to stir at reflux for an additional 30 minutes. Cool the reaction mixture in an ice bath and quench by slowly adding cold, dilute sulfuric acid until the excess zinc is dissolved.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired β-hydroxy-δ-vinyl ester. To avoid dehydration of the product, hydrolysis should be performed with very dilute alkaline solutions.[10]
Applications in Drug Discovery and Development
The true value of a synthetic building block is realized in its application. This compound is not merely an academic curiosity; it is a component in the synthesis of high-value, biologically active molecules. The Design-Make-Test-Analyze (DMTA) cycle in drug discovery relies on efficient synthesis, and reagents like this compound are critical for the "Make" phase.[14][15]
Its most notable application is in the development of targeted cancer therapies. For example, it has been used in the synthesis of irreversible inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[16] In these syntheses, the crotonate moiety acts as a Michael acceptor, which can form a covalent bond with a key cysteine residue in the active site of the kinase, leading to permanent inactivation of the enzyme. This mechanism of irreversible inhibition can lead to enhanced antitumor activity.[16]
Safety and Handling
As a Senior Application Scientist, a commitment to safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: The compound is classified as a combustible liquid.[6] It is known to cause severe skin irritation, potential burns, and serious eye damage.[6][17] Inhalation may cause respiratory tract irritation.[6][17] It is also a lachrymator.[17]
-
Handling: Always work in a well-ventilated fume hood.[17] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]
-
First Aid: In case of skin contact, flush with plenty of soap and water for at least 15 minutes.[17] For eye contact, immediately flush with water for at least 15 minutes, lifting the upper and lower eyelids.[17] If inhaled, move to fresh air.[17] In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a quintessential example of a versatile synthetic intermediate. Its value lies not just in its structure, but in the predictable and controllable reactivity it offers to the discerning synthetic chemist. From its straightforward synthesis via allylic bromination to its nuanced application in the Reformatsky reaction, it provides a reliable pathway to complex molecular targets. For professionals in drug development, its role as a key building block in the synthesis of targeted kinase inhibitors underscores its continued relevance and importance in the field of medicinal chemistry. Proper understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential.
References
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- Jones, E. R. H., O'Sullivan, D. G., & Whiting, M. C. (1949). Reformatsky Reactions with Methyl y-Bromocrotonate. Journal of the Chemical Society, 1419.
- Gaudemar, M., & Bellassoued, M. (1990). Regioselectivity in the Reformatskii reaction of 4-bromocrotonate. Role of the catalyst and the solvent in the normal vs. abnormal modes of addition to carbonyl substrates. The Journal of Organic Chemistry, 55(16), 4878–4884.
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- Chem-Station International Edition.
- Cain, M. E., Vlattas, I., & Harrison, I. T. (1976). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with β-Cyclocitral and Related Compounds. Canadian Journal of Chemistry, 54(22), 3559-3562.
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spectroscopic data for methyl 4-bromocrotonate (NMR, IR, MS)
Technical Guide: Spectroscopic Characterization of Methyl 4-Bromocrotonate
Executive Summary
This compound (CAS: 1117-71-1) is a pivotal allylic electrophile used extensively in organic synthesis, particularly for introducing the four-carbon crotonate moiety via nucleophilic substitution or Reformatsky-type reactions.[1][2][3][4] Its bifunctionality—possessing both an allylic bromide and a conjugated ester—makes it a versatile building block for drug development, including the synthesis of amino acids and heterocycles.
This guide provides a definitive reference for the spectroscopic identification of this compound, focusing on distinguishing the desired (E)-isomer from impurities like the starting material (methyl crotonate) and the thermodynamically less stable (Z)-isomer.
Safety & Handling Protocol
Critical Warning: this compound is a potent lachrymator and corrosive agent. It causes severe eye irritation and skin burns.
-
Engineering Controls: All handling, including weighing and NMR sample preparation, must be performed inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute sodium thiosulfate solution or ethanol before removal from the hood to neutralize residues.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR Data (CDCl , 300/500 MHz)
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| H-3 ( | 7.00 | dt (doublet of triplets) | 1H | Alkene proton ( | |
| H-2 ( | 6.05 | dt (doublet of triplets) | 1H | Alkene proton ( | |
| H-4 | 4.02 | dd (doublet of doublets) | 2H | Allylic -CH | |
| OMe | 3.76 | s (singlet) | 3H | - | Methyl Ester (-OCH |
Structural Logic & Analysis:
-
Stereochemistry: The large coupling constant
Hz confirms the trans (E) geometry. The cis (Z) isomer would exhibit a smaller coupling ( Hz). -
Connectivity:
-
H-3 is deshielded (7.00 ppm) due to resonance conjugation with the carbonyl group and the inductive effect of the alkene. It splits into a doublet (interaction with H-2) and further into triplets (interaction with the two H-4 protons).
-
H-4 appears as a doublet of doublets (or a pseudo-doublet) at 4.02 ppm, significantly downfield compared to a standard allylic methyl group (
1.9 ppm) due to the electronegativity of Bromine.
-
C NMR Data (CDCl , 75/125 MHz)
| Carbon | Shift ( | Type | Assignment |
| C-1 | 165.8 | C=O | Carbonyl (Ester) |
| C-3 | 143.5 | CH | |
| C-2 | 122.5 | CH | |
| OMe | 51.8 | CH | Methoxy Carbon |
| C-4 | 29.1 | CH | Allylic Carbon (C-Br) |
Mass Spectrometry (MS) Profile
The mass spectrum is characterized by the unique isotopic signature of bromine and a distinct fragmentation pathway driven by the stability of the conjugated system.
-
Ionization Mode: Electron Impact (EI, 70 eV)
-
Molecular Ion (
): 178 and 180 (1:1 ratio).-
Interpretation: The equal intensity of peaks at 178 and 180 confirms the presence of a single Bromine atom (
Br and Br natural abundance is 50:50).
-
Key Fragmentation Table:
| m/z (Intensity) | Fragment Ion | Mechanism |
| 178 / 180 | Molecular Ion | |
| 147 / 149 | Loss of methoxy group ( | |
| 99 (100%) | Base Peak . Formation of stable conjugated cation. | |
| 53 | Further loss of CO/CO |
Fragmentation Pathway Diagram
The following diagram illustrates the logical cleavage steps leading to the base peak.
Figure 1: Mass spectrometry fragmentation pathway showing the formation of the dominant base peak at m/z 99 via bromine loss.
Infrared (IR) Spectroscopy
The IR spectrum confirms the functional groups. The conjugation of the ester shifts the carbonyl stretch to a slightly lower frequency than a non-conjugated saturated ester.
-
1725 cm
(Strong): C=O stretch (Conjugated Ester). -
1655 cm
(Medium): C=C stretch (Alkene). -
1200–1300 cm
(Strong): C-O stretch. -
600–700 cm
(Medium/Weak): C-Br stretch.
Synthesis & Impurity Profiling
This compound is typically synthesized via the Wohl-Ziegler reaction (radical bromination) of methyl crotonate using N-Bromosuccinimide (NBS). Understanding this pathway is crucial for identifying impurities in the spectra.
Synthesis Workflow
Figure 2: Synthesis route via Wohl-Ziegler bromination and potential impurity origins.
Quality Control: Distinguishing Product from Impurities
When analyzing the NMR of the crude product, look for these specific signals to assess purity:
| Component | Diagnostic Signal ( | Shift ( | Notes |
| This compound | Doublet of Doublets | 4.02 ppm | Target peak (-CH |
| Methyl Crotonate | Doublet of Doublets | 1.89 ppm | Unreacted starting material (-CH |
| Succinimide | Singlet | 2.62 ppm | Byproduct of NBS (if not washed properly) |
References
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for allylic bromination using NBS. Retrieved from [Link]
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- 4. This compound(6000-00-6) 13C NMR spectrum [chemicalbook.com]
Technical Guide: Solubility Profile and Solvent Selection for Methyl 4-Bromocrotonate
[1]
Executive Summary & Chemical Identity[1][2][3]
Methyl 4-bromocrotonate is a bifunctional electrophile widely utilized in organic synthesis, particularly in Reformatsky reactions, phosphonate synthesis (via Arbuzov reaction), and as a precursor for
Its solubility profile is dictated by two competing structural motifs: the lipophilic allylic bromide chain and the polar ester functionality. While technically soluble in a broad range of organic solvents, the kinetic stability of the compound in nucleophilic solvents (alcohols, amines, water) is the limiting factor for solvent selection.
Physicochemical Profile
| Property | Value | Implication for Solvation |
| Molecular Formula | Moderate polarity; hydrogen bond acceptor (ester).[1] | |
| Molecular Weight | 179.01 g/mol | -- |
| Physical State | Liquid | Miscible with most organic solvents.[1] |
| Density | 1.522 g/mL | Forms the bottom layer in aqueous extractions.[1] |
| Boiling Point | 83–85 °C (13 mmHg) | High volatility; requires vacuum distillation for removal.[1] |
| LogP (Predicted) | ~1.5 | Lipophilic; poor water solubility.[1] |
Solubility Landscape & Solvent Compatibility
The following matrix categorizes solvents based on Thermodynamic Solubility (Can it dissolve?) and Kinetic Stability (Will it react?).[1]
Class A: Recommended Solvents (High Solubility / High Stability)
These solvents are inert toward the allylic bromide and ester groups.[1] They are ideal for storage, reaction media, and dilution.[1]
-
Ethers (THF, Diethyl Ether, MTBE):
-
Chlorinated Solvents (DCM, Chloroform):
-
Aromatic Hydrocarbons (Toluene, Benzene):
Class B: Conditional Solvents (High Solubility / Low Stability)
These solvents dissolve the compound readily but pose significant degradation risks due to solvolysis.[1]
-
Alcohols (Methanol, Ethanol, Isopropanol):
-
Risk:[1][2][3][4][5]High. The allylic bromide is highly susceptible to
and substitution by the solvent (alkolysis), forming methyl 4-alkoxycrotonates.[1] Transesterification of the methyl ester is also possible in ethanol/isopropanol.[1] -
Usage: Avoid for storage.[1][3][4] Use only if the reaction specifically demands a protic environment and proceeds faster than the background solvolysis rate.[1]
-
-
Polar Aprotic (DMF, DMSO, Acetonitrile):
Class C: Incompatible Solvents
Mechanistic Considerations for Stability
Understanding the degradation pathways is crucial for process design.[1] The "solubility" of this compound cannot be decoupled from its reactivity.[1]
Pathway 1: Allylic Substitution (Solvolysis)
In nucleophilic solvents (
-
Solvent Effect: Polar protic solvents (MeOH) stabilize the transition state, accelerating this pathway.[1]
Pathway 2: Polymerization
As an
-
Mitigation: Store in dilute solutions (e.g., 1M in Toluene) or with a radical inhibitor (e.g., BHT) if neat.[1]
Experimental Protocols
Protocol A: Rapid Solubility & Compatibility Screen
Use this protocol to validate a new solvent system before scale-up.[1]
Safety: this compound is a lachrymator .[1][6] All operations must be performed in a fume hood.[1]
-
Preparation: Dispense 100 mg (approx. 65
L) of this compound into a 4 mL glass vial. -
Solvent Addition: Add 1.0 mL of the target solvent.[1]
-
Observation (T=0): Vortex for 10 seconds.
-
Stability Check (T=1h): Let stand at room temperature.
-
Analytical Verification: If the solution remains clear, spot on TLC (Hexane/EtOAc 80:20).[1] A baseline spot or new spots indicate solvent reaction.[1]
Protocol B: Purification via Vacuum Distillation
Because the compound is a high-boiling liquid with thermal sensitivity, solvent removal must be controlled.
-
Setup: Short-path distillation apparatus.
-
Pressure: Reduce system pressure to <15 mmHg.
-
Temperature: Heat bath to 90–100 °C. Collect fraction boiling at 83–85 °C (13 mmHg).
-
Storage: Store the distillate under Argon at 2–8 °C.
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application.
Figure 1: Solvent decision tree for this compound applications.
References
-
Fisher Scientific. (2023).[1] Safety Data Sheet: this compound. Retrieved from
-
Sigma-Aldrich. (2023).[1][7][6] Product Specification: this compound, 85% technical grade. Retrieved from
-
PubChem. (2023).[1] Compound Summary: this compound.[1][7][8][3][4][6][9] National Library of Medicine.[1] Retrieved from [1]
-
Knochel, P., et al. (2017).[1][9] Zinc-Mediated Synthesis. In The Chemistry of Organozinc Compounds. (Contextualizing THF usage in Reformatsky reactions).
-
ChemicalBook. (2023).[1] this compound Properties and Stability. Retrieved from
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- 5. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Safe Handling of Methyl 4-bromocrotonate for Researchers and Drug Development Professionals
I have successfully gathered detailed information regarding the safety, handling, reactivity, and disposal of methyl 4-bromocrotonate. The search results provide a solid foundation for all sections of the technical guide, including hazard identification, PPE, handling and storage, emergency procedures, and disposal. I have also found information on its reactivity as an alkylating agent and the hazardous decomposition products, which will allow me to explain the causality behind the safety protocols. The information on quenching reactive substances and disposing of halogenated waste is sufficient to create detailed and authoritative protocols. I have enough information to proceed with generating the in-depth technical guide as requested.
Foreword: Understanding the Reagent, Mitigating the Risk
This compound is a potent and versatile electrophile, widely employed in organic synthesis for the introduction of the crotonate moiety. Its utility in the construction of complex molecular scaffolds, particularly in the development of novel therapeutics, is well-established.[1] However, the very reactivity that makes it a valuable synthetic tool also imbues it with significant hazardous properties. As an alkylating agent, it can react with biological nucleophiles, and its handling demands a rigorous and informed approach to safety. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the risks associated with this compound and to detail the necessary precautions for its safe handling, use, and disposal.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the cornerstone of a robust safety protocol.
GHS Classification and Physicochemical Properties
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:
-
H314: Causes severe skin burns and eye damage. [2]
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.
It is a combustible liquid and a lachrymator, meaning it can induce tearing.[3]
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 1117-71-1 |
| Molecular Formula | C₅H₇BrO₂[4] |
| Molecular Weight | 179.01 g/mol [4] |
| Appearance | Colorless to brown liquid[2] |
| Boiling Point | 83-85 °C @ 13 mmHg |
| Density | 1.522 g/mL at 25 °C |
| Flash Point | 97 °C (206.6 °F) |
The Chemistry of the Hazard: An Alkylating Agent
The primary toxicological concern with this compound stems from its nature as an alkylating agent.[5][6] The electron-withdrawing ester group enhances the electrophilicity of the carbon-bromine bond, making it susceptible to nucleophilic attack.
Mechanism of Alkylation:
dot digraph "Alkylating_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontname="Arial", fontsize=12];
} figcaption { caption-text: "Alkylation of a biological nucleophile by this compound."; } enddot
This reactivity is not selective for target molecules in a synthesis; it will also occur with biological macromolecules such as DNA and proteins if exposure occurs. This indiscriminate alkylation can lead to cellular damage and is the underlying cause of its corrosive and toxic effects.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-tiered approach is essential to minimize exposure to this compound.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound must be performed within a certified chemical fume hood. This provides the primary barrier against inhalation of its irritant vapors and protects the user from splashes. The fume hood sash should be kept as low as practicable during operations.
Personal Protective Equipment: The Last Line of Defense
While engineering controls are paramount, appropriate PPE is mandatory to protect against accidental contact.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Specification | Rationale |
| Hands | Heavy-duty nitrile or neoprene gloves. Double-gloving is strongly recommended. | Provides a robust barrier against a corrosive and readily absorbed substance. |
| Eyes/Face | Chemical splash goggles and a full-face shield. | Protects against splashes to the eyes and face, which can cause severe burns.[2] |
| Body | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills. |
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for preventing incidents.
Handling
-
Inert Atmosphere: For reactions, particularly those involving sensitive reagents, handling under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent moisture-induced decomposition.[2]
-
Addition and Transfer: Use syringes or cannulas for transferring the liquid to minimize the risk of spills and exposure.
-
Temperature Control: Be mindful that the reactivity of this compound increases with temperature. Exothermic reactions should be cooled appropriately.
Storage
-
Temperature: Store in a refrigerator at 2-8°C.
-
Container: Keep in a tightly sealed, clearly labeled container.
-
Incompatibilities: Store away from strong acids, bases, oxidizing agents, and reducing agents to prevent vigorous reactions.[7]
Section 4: Emergency Procedures
In the event of an exposure or spill, a swift and correct response is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill and Leak Cleanup
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.
Section 5: Reaction Quenching and Waste Disposal
Properly quenching reactions and disposing of waste are critical final steps in the safe handling of this compound.
Quenching Unreacted this compound
Unreacted this compound in a reaction mixture should be quenched before workup.
Step-by-Step Quenching Protocol:
-
Cool the reaction mixture: Place the reaction vessel in an ice-water bath.
-
Slowly add a nucleophilic quenching agent: A dilute aqueous solution of sodium bicarbonate or sodium thiosulfate can be added dropwise with vigorous stirring. Be prepared for gas evolution.
-
Monitor the quench: Continue addition until the reaction is no longer exothermic.
-
Proceed with workup: Once the quench is complete, the reaction mixture can be safely worked up.[9]
dot digraph "Quenching_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} figcaption { caption-text: "Workflow for quenching unreacted this compound."; } enddot
Waste Disposal
All waste containing this compound, including contaminated solids and organic solvents, must be treated as hazardous waste.
-
Segregation: As a halogenated organic compound, waste containing this compound should be collected in a dedicated, labeled hazardous waste container for halogenated organic waste.[10] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing all components, including "this compound."
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.[11] Do not pour any amount down the drain.[10]
Thermal Decomposition Products:
Upon combustion, brominated organic compounds can produce highly toxic and corrosive byproducts, including carbon monoxide, carbon dioxide, and hydrogen bromide.[12] This underscores the importance of not disposing of this chemical by incineration without proper facilities.
Conclusion
This compound is a powerful synthetic tool, but its reactivity necessitates a culture of safety and a deep understanding of its hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, quenching, and disposal protocols outlined in this guide, researchers can mitigate the risks and continue to leverage this valuable reagent in the advancement of science.
References
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
College of Southern Nevada. (2024, August 9). EHS Fact Sheet: Organic Solvents. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet - this compound. Retrieved from [Link]
-
Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]
-
Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]
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Methyl 4-Bromocrotonate: A Historical and Synthetic Perspective
Abstract: This in-depth technical guide provides a comprehensive overview of the historical significance and synthetic utility of methyl 4-bromocrotonate. As a versatile four-carbon building block, its unique combination of electrophilic and nucleophilic potential has cemented its role in a variety of pivotal organic transformations. This guide details its preparation, explores its reactivity in key reactions such as the Reformatsky reaction, cycloadditions, and cross-coupling reactions, and highlights its application in the synthesis of complex molecules, including the landmark synthesis of Vitamin A. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into the application of this important reagent.
Introduction: The Dual Reactivity of a Versatile Building Block
This compound, a halogenated unsaturated ester, has long been a valuable tool in the arsenal of synthetic organic chemists. Its structure, featuring an electron-withdrawing ester group and a reactive allylic bromide, bestows upon it a dual reactivity profile. The α,β-unsaturated ester system renders the β-carbon susceptible to nucleophilic attack, while the C-Br bond provides a handle for a range of nucleophilic substitution and organometallic reactions. This versatility has allowed for its application in the construction of a diverse array of molecular architectures, from fundamental building blocks to complex natural products and pharmaceuticals. Its historical importance is particularly underscored by its crucial role in early syntheses of Vitamin A, a landmark achievement in organic synthesis.
Physicochemical Properties and Safe Handling
This compound is a colorless to brown liquid with a sharp odor. It is classified as a hazardous substance and requires careful handling.
| Property | Value |
| CAS Number | 1117-71-1[1][2][3] |
| Molecular Formula | C₅H₇BrO₂[1][2][3] |
| Molecular Weight | 179.01 g/mol [1][2][3] |
| Boiling Point | 75 °C at 2 mmHg[4] |
| Density | ~1.50 g/mL[4] |
| Refractive Index | ~1.50[4] |
Safety and Handling: this compound is a corrosive and lachrymatory substance that can cause severe skin and eye irritation.[5] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocol: Synthesis of this compound
A common method for the preparation of this compound involves the allylic bromination of methyl crotonate using N-bromosuccinimide (NBS) as the bromine source.[5]
Materials:
-
Methyl crotonate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Radical initiator (e.g., benzoyl peroxide or AIBN)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl crotonate in CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of a radical initiator.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
The Reformatsky Reaction: A Gateway to Complex Molecules
The Reformatsky reaction is a cornerstone of the synthetic utility of α-halo esters, and this compound serves as a key substrate in its vinylogous variation. This reaction involves the formation of an organozinc reagent, which then adds to a carbonyl compound to form a β-hydroxy ester.[6]
Mechanism of the Reformatsky Reaction
The reaction proceeds through the oxidative insertion of zinc metal into the carbon-bromine bond of this compound to form a resonance-stabilized organozinc intermediate. This intermediate can exist in both α- and γ-forms. The subsequent reaction with a carbonyl compound, typically an aldehyde or ketone, proceeds through a six-membered chair-like transition state to yield a zinc alkoxide, which upon acidic workup, affords the corresponding γ-hydroxy-α,β-unsaturated ester.
Case Study: The Landmark Synthesis of Vitamin A
One of the most significant historical applications of this compound is in the Arens and van Dorp synthesis of Vitamin A. This seminal work demonstrated the power of the Reformatsky reaction in constructing complex carbon skeletons.
The synthesis commenced with the Reformatsky reaction between β-ionone and this compound, which, after dehydration and saponification, yielded β-ionylideneacetic acid. This intermediate was then further elaborated to Vitamin A.
Palladium-Catalyzed Cross-Coupling Reactions
The allylic bromide moiety of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds at the C4 position, providing access to a wide range of substituted dienes and other complex structures.
Suzuki Coupling Example:
Conclusion: An Enduring Legacy in Synthesis
From its pivotal role in the historic synthesis of Vitamin A to its continued application in modern organic chemistry, this compound has proven to be a remarkably versatile and enduring building block. Its unique structural features allow for a diverse range of transformations, providing chemists with a powerful tool for the construction of complex molecular architectures. While its hazardous nature necessitates careful handling, the synthetic possibilities it offers ensure its continued relevance in the fields of natural product synthesis, drug discovery, and materials science. Future research will undoubtedly uncover new and innovative applications for this classic reagent, further solidifying its legacy in the annals of organic synthesis.
References
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Reformatsky Reaction - Organic Chemistry Portal. Available at: [Link]
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The Intramolecular Diels Alder Reaction - Master Organic Chemistry. Available at: [Link]
-
An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids - MDPI. Available at: [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction - Beilstein Journals. Available at: [Link]
-
Preparation of ethyl 4-bromocrotonate - PrepChem.com. Available at: [Link]
-
The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds - ResearchGate. Available at: [Link]
-
(PDF) Total Synthesis of Macrolides - ResearchGate. Available at: [Link]
-
The Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]
-
Creation of a macrolide antibiotic against non-tuberculous Mycobacterium using late-stage boron-mediated aglycon delivery - PMC - NIH. Available at: [Link]
-
Recent developments in the diastereoselective Reformatsky-type reaction - RSC Publishing. Available at: [Link]
-
Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. Available at: [Link]
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Diels-Alder Reaction - Organic Chemistry Portal. Available at: [Link]
-
Macrolide - Wikipedia. Available at: [Link]
-
Biotechnological production of terpenoids using cell factories - Frontiers. Available at: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. Available at: [Link]
-
Diels–Alder reaction - Wikipedia. Available at: [Link]
-
A Glimpse into the Biosynthesis of Terpenoids - Neliti. Available at: [Link]
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Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Available at: [Link]
-
Synthetic macrolides overcoming MLSBK-resistant pathogens - PMC - PubMed Central. Available at: [Link]
-
Reformatsky reaction - Wikipedia. Available at: [Link]
-
Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) - PMC. Available at: [Link]
-
Reformatsky Reaction. Available at: [Link]
-
The Stille Reaction - Organic Reactions. Available at: [Link]
-
Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories - PubMed Central. Available at: [Link]
-
An Improved Asymmetric Reformatsky Reaction Mediated by (-)-N,N-Dimethylaminoisoborneol - Semantic Scholar. Available at: [Link]
-
Reformatsky Reaction. Available at: [Link]
-
A Platform for the Discovery of New Macrolide Antibiotics - PMC. Available at: [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction - PMC. Available at: [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
Sources
- 1. This compound | CAS 1117-71-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CAS-1117-71-1, Methyl-4-Bromo-Crotonate Pract for Synthesis Manufacturers, Suppliers & Exporters in India | 154235 [cdhfinechemical.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google Patents [patents.google.com]
- 6. Reformatsky Reaction [organic-chemistry.org]
Methodological & Application
Application Note: Chemoselectivity & Protocols for Methyl 4-Bromocrotonate
This Application Note is designed for research chemists and drug discovery scientists. It prioritizes mechanistic insight, safety, and reproducible protocols over generic descriptions.
Part 1: Strategic Overview & Safety Profile
Methyl 4-bromocrotonate is a versatile allylic electrophile widely used in the synthesis of non-proteinogenic amino acids, heterocycles (furans, pyrroles), and complex natural products. Its utility stems from its ambident electrophilicity : it possesses three distinct reactive sites susceptible to nucleophilic attack, requiring precise control of reaction conditions to avoid polymerization or regiochemical mixtures.
The Electrophilic Triad
The molecule presents three sites for nucleophilic engagement:
-
-Carbon (C4): The primary site for
displacement. Activated by the allylic system and the leaving group (Br). - -Carbon (C3): Susceptible to Michael addition (conjugate addition), particularly by soft nucleophiles or sterically hindered bases.
-
Carbonyl Carbon (C1): A site for 1,2-addition, though usually less reactive than C4 or C3 under standard substitution conditions.
Critical Safety Advisory (Lachrymator)
Hazard Class: Corrosive, Lachrymator.
-
Handling: This compound is a potent lachrymator (tear gas agent). All operations must be performed inside a functioning fume hood.
-
Decontamination: Spills should be neutralized immediately with dilute aqueous ammonia or sodium thiosulfate solution to quench the alkyl bromide.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The material degrades upon exposure to moisture and light, releasing HBr which catalyzes polymerization.
Part 2: Mechanistic Pathways & Chemoselectivity
The following diagram illustrates the competing pathways when this compound reacts with nucleophiles. Understanding these pathways is key to optimizing yield.
Figure 1: Reaction landscape of this compound. Pathway A (
Part 3: Experimental Protocols
Protocol A: Synthesis of -Amino Crotonates ( Dominant)
Application: Synthesis of linker moeties or bioactive allyl amines.
Rationale: Secondary amines react rapidly via
Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.05 equiv)
-
Triethylamine (
) or (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.6 mmol) in anhydrous DCM (20 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling suppresses competing Michael addition and polymerization.
-
Addition: Add Triethylamine (0.94 mL, 6.7 mmol) followed by the dropwise addition of Morpholine (0.51 mL, 5.9 mmol) over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The starting bromide (
) should disappear. -
Workup:
-
Dilute with DCM (30 mL).
-
Wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous
.
-
-
Purification: Concentrate under reduced pressure. The crude product is often pure enough (>90%) for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Caution: Amino esters can degrade on silica; add 1%
to the eluent.
-
Protocol B: Reformatsky Reaction (C-C Bond Formation)
Application: Synthesis of
Reagents:
-
This compound (1.2 equiv)[2]
-
Benzaldehyde (1.0 equiv)
-
Zinc dust (activated) (1.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Procedure:
-
Zinc Activation: Wash Zinc dust with 2% HCl, then water, acetone, and ether. Dry under vacuum at 100°C. Critical: Success depends on active Zinc surface.
-
Initiation: In a 3-neck flask under Argon, suspend Zinc (1.5 equiv) in minimal THF. Add a crystal of Iodine (
) and 10% of the this compound. Heat gently until the color fades (initiation). -
Addition: Add a solution of Benzaldehyde (1.0 equiv) and the remaining bromide in THF dropwise to the refluxing mixture.
-
Regioselectivity Note: The reaction produces a mixture of
-product (branched) and -product (linear). The -product (linear) is thermodynamically favored, while the -product is kinetically favored. Conducting the reaction at lower temperatures ( to RT) tends to favor the branched -isomer, while reflux favors the linear -isomer [1].
-
-
Quench: Cool to 0°C and quench with saturated
. -
Extraction: Extract with
, dry over , and concentrate. -
Analysis: Analyze the ratio of linear vs. branched products via
NMR.
Part 4: Data Summary & Troubleshooting
Table 1: Reactivity Comparison of Nucleophiles
| Nucleophile Class | Major Pathway | Primary Product | Optimization Tip |
| 2° Amines (Morpholine) | Allylic Amine | Keep temp < 25°C to avoid polymerization. | |
| Thiols (R-SH) | Thioether | Use weak base ( | |
| Phosphines ( | Phosphonium Salt | Precursor for Wittig reagents. Precipitates in toluene. | |
| Zinc (Reformatsky) | Insertion | Organozinc | Requires strict anhydrous conditions. |
Troubleshooting Guide:
-
Problem: Low yield due to polymerization (tar formation).
-
Solution: Add a radical inhibitor (e.g., BHT) in trace amounts if the reaction is heated. Ensure the bromide is fresh and colorless (yellow/brown indicates HBr decomposition).
-
-
Problem: Poor regioselectivity in Reformatsky reaction.
-
Solution: Switch solvent polarity. Non-polar solvents (Benzene/Toluene) favor the
-product (linear), while polar solvents (THF/DME) can increase the proportion of the -product [2].
-
-
Problem: Lachyrmator exposure.
-
Solution: Treat glassware with 1M NaOH before removing from the hood to hydrolyze residual bromide.
-
References
-
Reformatsky Reaction Regioselectivity
- Source: Fisher Scientific Safety Data Sheet (SDS)
-
Nucleophilic Substitution Mechanisms
- Source: Master Organic Chemistry - The Mechanism.
-
URL:[Link]
-
Zinc Activation Protocols
Sources
Application Note: High-Fidelity Vinylogous Reformatsky Reaction
Executive Summary
The vinylogous Reformatsky reaction extends the classical zinc-mediated enolate addition by utilizing
Unlike the standard Reformatsky reaction, this transformation introduces a critical regioselectivity challenge: controlling nucleophilic attack at the
Mechanistic Insight & Regioselectivity
The reaction proceeds via the oxidative addition of activated zinc into the C-Br bond of this compound, generating a zinc dienolate species. This intermediate possesses ambident nucleophilicity.
The Regioselectivity Challenge
- -Attack (Kinetic): Occurs at the carbon adjacent to the ester. Leads to a branched, deconjugated product.
-
-Attack (Thermodynamic): Occurs at the distal carbon. Leads to a linear, conjugated
-hydroxy- -unsaturated ester.
Achieving high
Pathway Visualization
Figure 1: Mechanistic divergence in the vinylogous Reformatsky reaction.
Critical Parameters for Optimization
| Parameter | Recommendation | Rationale |
| Zinc Activation | TMSCl (Trimethylsilyl chloride) | Essential for removing the oxide layer on Zn surface to allow insertion into the vinylogous C-Br bond. |
| Solvent | THF (Anhydrous) | Ethers coordinate Zn species, stabilizing the dienolate. THF is preferred over Et₂O for higher reflux temperatures (promoting |
| Temperature | Reflux (65°C) | Higher temperatures favor the thermodynamic ( |
| Addition Rate | Slow/Dropwise | Prevents Wurtz-type homocoupling of the bromocrotonate. |
| Concentration | 0.2 – 0.5 M | Moderate concentration balances reaction rate vs. exotherm control. |
Experimental Protocol
Protocol A: Activated Zinc-Mediated -Addition
This is the standard, robust method for generating the linear
Materials
-
Substrate: this compound (1.2 – 1.5 equiv).
-
Electrophile: Aldehyde or Ketone (1.0 equiv).[1]
-
Metal: Zinc dust (2.0 – 3.0 equiv).
-
Activator: TMSCl (0.05 equiv) or 1,2-Dibromoethane.
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
Step-by-Step Workflow
-
Zinc Activation (In-Situ):
-
Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon.
-
Add Zinc dust (20 mmol) and anhydrous THF (10 mL).
-
Add TMSCl (0.5 mmol) and stir at room temperature for 15 minutes. Note: The mixture should turn slightly grey/cloudy as the oxide is stripped.
-
-
Reagent Preparation:
-
In a separate dry vial, dissolve the Electrophile (10 mmol) and this compound (12-15 mmol) in anhydrous THF (10 mL).
-
Alternative: If the electrophile is valuable, add it after the zinc reagent is formed (two-step), but the "Barbier-type" (one-pot) method described here often minimizes homocoupling.
-
-
Initiation & Addition:
-
Heat the Zn suspension to a gentle reflux.
-
Add approximately 1 mL of the Reagent solution to the Zn. Wait for the exotherm (bubbling/cloudiness) to indicate initiation.
-
Once initiated, add the remaining Reagent solution dropwise over 30–45 minutes while maintaining reflux.
-
-
Reaction & Equilibration:
-
Continue refluxing for 2–4 hours. Crucial: The heat drives the reaction toward the thermodynamic
-product. -
Monitor by TLC. The starting bromide disappears rapidly; look for the consumption of the aldehyde.
-
-
Quench & Workup:
-
Cool to 0°C.[1]
-
Quench with saturated aqueous
(or 1M HCl if the product is acid-stable). -
Extract with
or EtOAc (3x). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Workflow Diagram
Figure 2: Operational workflow for the Barbier-type vinylogous Reformatsky reaction.
Validation & Troubleshooting
Structural Confirmation (NMR)
Distinguishing the
-
-Adduct (Desired):
-
Retains the
-unsaturation. -
H NMR: Look for two olefinic protons. The
-proton typically appears as a doublet (approx 5.8-6.0 ppm) with a large coupling constant ( Hz) indicating trans-geometry. -
Shift: The
-proton (CH-OH) will be a multiplet around 4.0–4.5 ppm.
-
-
-Adduct (Undesired):
-
Loss of conjugation with the ester.
-
H NMR: The double bond shifts to the
or position, or becomes a terminal vinyl group depending on the shift. The key is the loss of the characteristic conjugated ester signals.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No Reaction | Passive Zinc surface | Increase TMSCl amount; try washing Zn with dilute HCl then drying prior to use; add a crystal of Iodine. |
| Low Yield (Homocoupling) | Addition too fast | Slow down the addition rate of the bromide. Ensure high dilution. |
| High | Kinetic Control | Increase reaction temperature (Reflux is mandatory). Extend reaction time to allow rearrangement to |
| Dehydration of Product | Acidic Workup | The |
References
-
Reformatsky Reaction Overview & Mechanism
- The Reformatsky reaction is a well-established method for the synthesis of -hydroxy esters...
-
Source:
-
Vinylogous Selectivity & Regiocontrol
- Studies in the regioselectivity of the vinylogous Reformatsky reaction with ambident electrophiles...
-
Source:
-
Zinc Activation Protocols
- Preparation of organo-zinc halides...
-
Source:
-
Applications in Natural Product Synthesis
- The Vinylogous Aldol Reaction: Applic
-
Source:
Sources
Application Notes and Protocols: Methyl 4-Bromocrotonate as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Methyl 4-Bromocrotonate in Medicinal Chemistry
This compound is a bifunctional molecule of significant interest to the pharmaceutical industry. Its structure, incorporating both an electrophilic allylic bromide and an α,β-unsaturated ester, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. This dual reactivity allows for sequential and regioselective reactions, making it a valuable C4 building block in the construction of active pharmaceutical ingredients (APIs). This application note will provide an in-depth guide to the synthetic utility of this compound, with a focus on its application in the synthesis of γ-aminobutyric acid (GABA) analogues and its role as a precursor for other important pharmaceutical classes.
Physicochemical Properties and Safety Considerations
Before delving into synthetic protocols, it is crucial to understand the properties and handling requirements of this compound.
| Property | Value |
| Chemical Formula | C₅H₇BrO₂ |
| Molecular Weight | 179.01 g/mol |
| Appearance | Colorless to brown clear liquid |
| Boiling Point | 75 °C at 2 mmHg |
| CAS Number | 1117-71-1 |
Safety Precautions: this compound is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is known to be a skin and respiratory irritant.[1]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from its two primary reactive sites:
-
The C-Br Bond: The allylic bromide is susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functionalities at the C4 position.
-
The α,β-Unsaturated Ester: The conjugated system is an excellent Michael acceptor, allowing for 1,4-conjugate addition of nucleophiles. It can also participate in various cycloaddition reactions.
This distinct reactivity allows for a controlled, stepwise elaboration of the molecule, a key principle in modern organic synthesis.
Application in the Synthesis of GABA Analogues: The Case of Trans-4-Aminocrotonic Acid (TACA)
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2] Its analogues are an important class of drugs for treating neurological disorders such as epilepsy, neuropathic pain, and anxiety. This compound is an excellent starting material for the synthesis of unsaturated GABA analogues like trans-4-aminocrotonic acid (TACA), a known GABA receptor agonist.[3]
The synthesis of TACA from this compound can be efficiently achieved via a two-step process involving a Gabriel synthesis followed by hydrolysis.
Workflow for the Synthesis of Trans-4-Aminocrotonic Acid (TACA)
Caption: Synthetic workflow for TACA from this compound.
Protocol 1: Synthesis of Methyl 4-Phthalimidocrotonate (Gabriel Alkylation)
Principle: The Gabriel synthesis provides a robust method for the selective formation of primary amines from alkyl halides.[4][5] In this step, the phthalimide anion acts as an ammonia surrogate, undergoing an SN2 reaction with this compound to yield the N-alkylated phthalimide intermediate. This method elegantly avoids the over-alkylation often encountered when using ammonia directly.[6]
Materials:
-
This compound
-
Potassium phthalimide
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add this compound (1.0 equivalent) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure methyl 4-phthalimidocrotonate as a white solid.
Expected Yield: 80-90%
Protocol 2: Synthesis of Trans-4-Aminocrotonic Acid (Hydrolysis)
Principle: The final step involves the deprotection of the phthalimide group to unveil the primary amine. This can be achieved either by acidic hydrolysis or, more commonly and under milder conditions, by hydrazinolysis (the Ing-Manske procedure).[4] Hydrazine cleaves the N-alkylated phthalimide to release the primary amine and form the stable phthalhydrazide byproduct. Subsequent hydrolysis of the methyl ester under acidic conditions yields the final product, TACA.
Materials:
-
Methyl 4-phthalimidocrotonate
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dowex 50W-X8 ion-exchange resin (or similar)
Procedure:
-
Dissolve methyl 4-phthalimidocrotonate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution and reflux the mixture for 2-3 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-aminocrotonate.
-
To the crude methyl 4-aminocrotonate, add 6M hydrochloric acid and reflux for 4-6 hours to hydrolyze the ester.
-
Cool the solution and neutralize it with a solution of sodium hydroxide to pH 7.
-
The resulting solution containing TACA can be purified by passing it through an ion-exchange column (Dowex 50W-X8, H+ form) and eluting with an ammonia solution.
-
Lyophilization of the appropriate fractions will yield pure trans-4-aminocrotonic acid.
Expected Yield: 70-85%
Broader Applications in Pharmaceutical Synthesis
The utility of this compound extends beyond the synthesis of simple GABA analogues. Its versatile reactivity makes it a key intermediate in the synthesis of more complex pharmaceutical agents.
Precursor to Carbonic Anhydrase Inhibitors for Glaucoma
A notable application of this compound is in the synthesis of novel carbonic anhydrase inhibitors (CAIs) for the treatment of glaucoma.[7][8][9][10][11] A patent from Pfizer describes the use of methyl 4-methoxycrotonate, derived from this compound, as a key raw material for a new class of intraocular pressure-controlling drugs, referred to as NO-CAIs.[1] While the exact structure of the final drug is not disclosed in this particular document, the initial step involves the conversion of this compound to methyl 4-methoxycrotonate by reaction with methanol. This transformation highlights the utility of the C-Br bond for introducing diverse functionalities.
Potential in the Synthesis of Other Biologically Active Molecules
The chemical handles present in this compound open up possibilities for its use in the synthesis of a variety of other pharmaceutical compounds, including:
-
Prostaglandin Analogues: The unsaturated ester moiety can be a precursor to the side chains of prostaglandins, which are used in various therapeutic areas, including the treatment of glaucoma.
-
Antiviral and Anticancer Agents: The electrophilic nature of this compound allows for its reaction with various nucleophiles, which can be a key step in building the complex scaffolds of antiviral and anticancer drugs.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its dual reactivity allows for the strategic and controlled introduction of key functional groups, making it an ideal starting material for the synthesis of a range of active pharmaceutical ingredients. The detailed protocols for the synthesis of trans-4-aminocrotonic acid provided herein demonstrate a practical and efficient application of this reagent. As the demand for novel and complex drug molecules continues to grow, the importance of such versatile synthetic intermediates is poised to increase, solidifying the role of this compound in the medicinal chemist's toolbox.
References
-
Chemistry Steps. The Gabriel Synthesis. [Link]
-
Purves D, Augustine GJ, Fitzpatrick D, et al., editors. Neuroscience. 2nd edition. Sunderland (MA): Sinauer Associates; 2001. GABA. [Link]
- Johnston GAR, Curtis DR, Beart PM, Game CJA, McCulloch RM, Twitchin B. Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation. J Neurochem. 1975 Jan;24(1):157-60.
- CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google P
-
Organic Syntheses. potassium phthalimide. [Link]
-
Chebib M, Duke RK, Mewett KN, Johnston GA. 4-Aminocrotonic acids: conformationally restricted analogues of the neurotransmitter GABA. ResearchGate. [Link]
-
Organic Chemistry Portal. Gabriel Synthesis. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Chad's Prep. 22.4d Synthesis of Amines Gabriel Synthesis. YouTube. [Link]
-
MedSchoolCoach. Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. [Link]
-
Filo. Outline a synthesis mechanism of 4-methylpentanamine using the Gabriel sy... [Link]
-
RxList. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? [Link]
-
Glaucoma Research Foundation. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma. [Link]
-
Organic Syntheses. Phthalimide, N-(2-bromoethyl)-. [Link]
-
ResearchGate. Ribosomal Elongation of Trans-4-Aminocrotonic Acids into Nascent Peptide Chain | Request PDF. [Link]
-
Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC. [Link]
-
PubMed. Topical carbonic anhydrase inhibitors. [Link]
-
The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. [Link]
-
PubMed. Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Efficient synthesis of the GABAA receptor agonist trans-4-aminocrotonic acid (TACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 9. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Steroid Side-Chains Using Methyl 4-Bromocrotonate
Executive Summary
Methyl 4-bromocrotonate (CAS: 1117-71-1) is a bifunctional electrophile featuring an allylic bromide and a conjugated ester. In steroid chemistry, it serves as a critical C4-homologation reagent. Its primary utility lies in the Vinylogous Reformatsky Reaction , enabling the reconstruction or extension of the steroid side chain (e.g., at C17) to synthesize pregnane derivatives, cardenolides, and unsaturated lactones. Additionally, it functions as a robust alkylating agent for introducing functionalized linkers to phenolic steroids (e.g., Estradiol) for PROTAC or conjugate development.
This guide details the mechanistic rationale, optimized protocols, and safety frameworks for deploying this reagent in high-value steroid synthesis.
Mechanistic Insight: The Vinylogous Reformatsky Reaction[1]
The reaction between a 17-ketosteroid and this compound is not a simple addition; it is a Vinylogous Reformatsky Reaction . Understanding the regioselectivity of the intermediate zinc dienolate is paramount for experimental success.
The Regioselectivity Challenge
Upon insertion of activated Zinc (Zn) into the C-Br bond, a resonance-stabilized zinc dienolate is formed. This ambident nucleophile can attack the steroid ketone at two positions:
- -Attack (Branched): Yields a vinyl-substituted product. Kinetic product.
- -Attack (Linear): Yields the linear unsaturated ester. Thermodynamic product, often favored by bulky electrophiles like steroids and elevated temperatures.
For steroid side-chain extension (e.g., converting an androstan-17-one to a cholanate or pregnane derivative), the
Pathway Diagram
Caption: Regiodivergent pathways in the Vinylogous Reformatsky reaction. Steric bulk of the steroid C13-C17 region favors the linear
Protocol 1: C17-Side Chain Extension (Reformatsky)
Objective: Synthesis of a 17
Materials & Reagents
| Reagent | Equiv.[1] | Role | Critical Specification |
| 17-Ketosteroid | 1.0 | Substrate | Dry, protected (e.g., 3 |
| This compound | 1.5 - 2.0 | Reagent | Freshly distilled if yellow/brown |
| Zinc Dust | 3.0 - 5.0 | Metal | Must be activated (HCl wash) |
| Trimethyl Borate | 1.0 | Additive | Promotes |
| THF / Benzene | Solvent | Medium | Anhydrous (Na/Benzophenone distilled) |
Step-by-Step Methodology
-
Zinc Activation (Critical Step):
-
Wash Zinc dust (325 mesh) sequentially with 2% HCl, water, ethanol, and diethyl ether.
-
Dry under high vacuum at 100°C for 2 hours. Note: Unactivated zinc is the primary cause of reaction failure.
-
-
Initiation:
-
In a flame-dried 3-neck flask under Argon, suspend Activated Zn (5.0 equiv) in anhydrous THF (0.5 M relative to steroid).
-
Add a crystal of Iodine (
) and 10% of the this compound. Heat gently with a heat gun until the iodine color fades (initiation).
-
-
Addition & Reflux:
-
Add the 17-ketosteroid (1.0 equiv) and Trimethyl borate (1.0 equiv) to the flask.
-
Add the remaining this compound dropwise over 30 minutes while maintaining a gentle reflux.
-
Why Reflux? Higher temperatures favor the thermodynamic
-adduct (linear chain) over the kinetic -adduct.
-
-
Reaction Monitoring:
-
Maintain reflux for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting material spot and the appearance of a more polar spot (hydroxy-ester).
-
-
Workup (Acidic Hydrolysis):
-
Cool to 0°C. Quench carefully with cold 10%
or saturated . Caution: Exothermic. -
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
The crude residue often contains both
and isomers. -
Purify via Flash Column Chromatography (Silica Gel). The linear
-product is typically less polar than the branched isomer.
-
Protocol 2: Phenolic Alkylation (Linker Synthesis)
Objective: Functionalization of Estradiol (or similar phenolic steroids) to introduce a reactive crotonate linker, useful for covalent drug conjugation or fluorescent labeling.
Materials
-
Substrate: Estradiol (or derivative with free phenolic -OH).
-
Reagent: this compound (1.2 equiv).
-
Base:
(anhydrous, 2.0 equiv) or (for faster rates). -
Solvent: Acetone or DMF (Anhydrous).
Methodology
-
Deprotonation: Dissolve Estradiol in Acetone (0.1 M). Add
. Stir at Room Temperature (RT) for 30 mins to generate the phenoxide. -
Alkylation: Add this compound dropwise.
-
Note: As an allylic bromide, this reagent is highly reactive toward
attack.
-
-
Conditions: Stir at 50°C for 4–6 hours.
-
Workup: Filter off inorganic salts. Concentrate filtrate.[2] Recrystallize from Ethanol/Water to yield the 3-O-(4-methoxycarbonyl-2-butenyl) ether .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Reformatsky) | Oxidized Zinc surface. | Repeat Zn activation. Use Rieke Zinc for difficult substrates. Add TMSCl as initiator. |
| Low Yield / Polymerization | Reagent polymerization. | Add reagent slowly (high dilution). Ensure radical inhibitor (hydroquinone) is not interfering with initiation but present in bulk storage. |
| Wrong Regioisomer ( | Kinetic control dominance. | Increase reaction temperature (Reflux). Use bulky Lewis acids (e.g., |
| Lachrymatory Effect | Vapor leakage. | Safety Alert: Handle ONLY in a functioning fume hood. Neutralize glassware with dilute ammonia before removal. |
Safety & Handling (E-E-A-T)
-
Lachrymator: this compound is a potent tear gas agent. Exposure causes severe eye and respiratory irritation.
-
Protocol: Double-glove (Nitrile). Use a full-face shield if working outside a closed hood sash.
-
-
Skin Sensitizer: Avoid all contact. In case of contact, wash with PEG-400/Ethanol, then soap and water.
-
Waste Disposal: Quench excess reagent with aqueous ammonia or sodium hydroxide (hydrolysis of bromide and ester) before disposal into halogenated waste streams.
References
-
Reformatsky Reaction Mechanism & Regioselectivity
- Rathke, M. W., & Weipert, P. (1991). The Reformatsky Reaction. In Comprehensive Organic Synthesis.
-
Source:
-
Steroid Side Chain Synthesis
- Pettit, G. R., et al. (1990). Synthesis of Steroid and Triterpenoid Side Chains. Journal of Organic Chemistry.
-
Source:
-
General Properties of this compound
-
Sigma-Aldrich Product Sheet (CAS 1117-71-1).
-
Source:
-
-
Zinc Activation Protocols
- Erdik, E. (1996). Organozinc Reagents in Organic Synthesis. CRC Press.
-
Source:
-
Palladium Coupling Context (Analogous Chemistry)
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Source:
Sources
Application Note: Catalytic Architectures Involving Methyl 4-Bromocrotonate
Executive Summary & Reactivity Profile
Methyl 4-bromocrotonate is a bifunctional "lynchpin" reagent extensively utilized in the synthesis of complex pharmaceutical intermediates, particularly
In catalytic manifolds, this substrate acts as a superior
Core Reactivity Modes
-
Pd-Catalyzed Allylic Substitution (Tsuji-Trost Type): Generates electrophilic
-allyl palladium complexes for reaction with soft nucleophiles. -
Metal-Mediated/Catalyzed Reformatsky: Reaction with aldehydes/ketones to form
-hydroxy esters or lactones. Modern variants utilize catalytic Cr(II) or Co(II). -
Heterocyclization: Precursor for furan and butenolide scaffolds via tandem alkylation-cyclization sequences.
Application I: Palladium-Catalyzed Allylic Alkylation
Context: This protocol describes the use of this compound as an allylic electrophile to introduce the crotonate side chain into soft nucleophiles (e.g., malonates, amines, or
Mechanistic Insight
The reaction proceeds via the oxidative addition of the C–Br bond to Pd(0), forming a
Visualization: Catalytic Cycle
Figure 1: Catalytic cycle for Pd-mediated allylic alkylation.[1][2] The electrophilic
Experimental Protocol: C-Alkylation of Dimethyl Malonate
Objective: Synthesis of dimethyl 2-(4-methoxy-4-oxobut-2-en-1-yl)malonate.
Materials:
-
This compound (1.0 equiv, 10 mmol)
-
Dimethyl malonate (1.1 equiv)
-
NaH (1.2 equiv, 60% dispersion in oil) or BSA/KOAc for milder conditions
-
Pd(PPh
) (2-5 mol%) -
THF (Anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Nucleophile Generation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Dropwise add dimethyl malonate. Stir for 30 min until H
evolution ceases (Solution A). -
Catalyst Preparation: In a separate vial, dissolve Pd(PPh
) (3 mol%) in a minimal amount of degassed THF. -
Reaction Assembly: Add the catalyst solution to Solution A. Stir for 5 minutes.
-
Substrate Addition: Add this compound (dissolved in THF) dropwise to the reaction mixture at 0°C.
-
Critical Control: Slow addition prevents poly-alkylation.
-
-
Execution: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor consumption of bromide by TLC (Hexane/EtOAc 4:1).
-
Quench & Workup: Quench with sat. NH
Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash chromatography on silica gel.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|
| Low Conversion | Oxidized Catalyst | Use freshly recrystallized Pd(PPh
Application II: Catalytic Reformatsky & Cross-Coupling
Context: While the classic Reformatsky uses stoichiometric Zinc, modern catalytic variants utilizing Chromium(II) (Nozaki-Hiyama-Kishi) or Cobalt/Nickel catalysts allow for milder, more chemoselective couplings with aldehydes to form
Regioselectivity Logic (Alpha vs. Gamma)
This compound forms a vinylogous enolate. It can react at the
-
Hard Electrophiles (H+, Hard Aldehydes): Tend to favor
-attack. -
Soft/Lewis Acid Catalysis: Promotes equilibration to the thermodynamic
-product (linear).
Visualization: Regioselectivity Decision Tree
Figure 2: Regiochemical outcomes in metal-mediated additions. Reaction conditions dictate the ratio of branched (
Protocol: Co-Catalyzed Cross-Coupling (Advanced)
Reference: Derived from principles in Benchchem & TCI technical data for Co/Ni catalyzed allylations.
Materials:
-
This compound (1.0 equiv)[3]
-
Aryl Halide (Electrophile partner) or Aldehyde
-
CoBr
(10 mol%) -
Manganese dust (Mn, 2.0 equiv, reductant)
-
Ligand: bpy (2,2'-bipyridine)
-
Solvent: CH
CN/Pyridine
Procedure:
-
Catalyst Activation: Stir CoBr
, bpy, and Mn dust in CH CN for 15 mins until the solution turns green/brown (formation of low-valent Co). -
Addition: Add the aldehyde and this compound.
-
Reaction: Stir at 50°C. The Co(I) species activates the C-Br bond, forming a transient organocobalt species that attacks the aldehyde.
-
Workup: Acidic hydrolysis (1M HCl) is required to break the metal-alkoxide bond.
Safety & Handling (E-E-A-T)
-
Lachrymator: this compound is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.
-
Neutralization: Spills should be treated with aqueous sodium thiosulfate to quench the alkylating potential before cleanup.
-
Storage: Store at 2–8°C under inert gas (Argon). The compound darkens upon degradation (HBr release).
References
-
BenchChem. Application Notes and Protocols: Pd-Catalyzed Allylic Alkylation in the Total Synthesis of Moiramide B. Retrieved from .
-
Organic Chemistry Portal. Palladium-Catalyzed Reaction of Arenediazonium Tetrafluoroborates with Methyl 4-Hydroxy-2-butenoate. (Contextual reference for Pd-allyl chemistry). Retrieved from .
-
TCI Chemicals. Product Specification: this compound (M1689). Retrieved from .
-
Sigma-Aldrich. Technical Data Sheet: this compound. Retrieved from .
-
RSC Publishing.
-bromocrotonate. J. Chem. Soc., 1949.[4] (Foundational reference for regioselectivity). Retrieved from .
Sources
- 1. Palladium-Catalyzed Intramolecular Allylic Alkylation Reaction in Marine Natural Product Synthesis: Enantioselective Synthesis of (+)-Methyl Pederate, a Key Intermediate in Syntheses of Mycalamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CAS 1117-71-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 302. Reformatsky reactions with methyl γ-bromocrotonate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-Bromocrotonate
Executive Summary & Safety Directive
Methyl 4-bromocrotonate (CAS: 1117-71-1) is a high-value intermediate used in the synthesis of statins and amino acid derivatives. It is an allylic bromide , making it inherently thermally unstable and a potent lachrymator (tear-inducing agent).
Critical Warning: This compound undergoes autocatalytic decomposition releasing Hydrogen Bromide (HBr) when heated. HBr further catalyzes the decomposition, turning the product dark purple/black. Successful distillation requires minimizing thermal history (time spent at high temperature).
Module 1: Pre-Distillation Assessment
Before assembling glassware, verify the status of your crude material. Distilling "dirty" crude is the primary cause of failure.
Q: Can I distill the reaction mixture directly after the Wohl-Ziegler reaction?
A: No. You must perform a rigorous workup first. The standard synthesis involves N-bromosuccinimide (NBS) and a radical initiator in CCl₄ or Benzotrifluoride.
-
Succinimide Removal: The by-product succinimide is solid. If not filtered completely, it will sublime during distillation, clogging your condenser and vacuum lines.
-
Protocol: Cool the reaction mixture to 0°C to precipitate succinimide. Filter through a sintered glass funnel.
-
-
Acid Scavenging: The crude likely contains trace HBr. Wash the organic layer with cold 5% NaHCO₃ or water. Dry over anhydrous MgSO₄.
-
Why? Acidic traces lower the decomposition temperature of the product during distillation.
-
Q: My crude oil is already dark brown. Is it salvageable?
A: Proceed with caution.
Dark color indicates polymerization or free bromine (
-
Action: Add a small amount of hydroquinone (radical inhibitor) or copper powder to the distillation flask. This inhibits radical polymerization during heating.
Module 2: The Distillation Setup (Hardware)
Standard fractional distillation columns (e.g., Vigreux) are NOT recommended due to the high pressure drop and required pot temperature.
Recommended Configuration: Short Path Distillation
We prioritize low boiling point over theoretical plate separation .
-
Glassware: Short-path distillation head (integrated condenser).
-
Vacuum Source: High-vacuum pump (Rotary Vane or Hybrid). Target pressure: < 5 mmHg .
-
Stabilizer: Add a small amount of Silver Wool or Copper Wire in the receiving flask to scavenge any HBr formed during the run.
Quantitative Data: Boiling Point vs. Pressure
Use this table to set your bath temperature. Do NOT exceed a bath temp of 110°C.
| Pressure (mmHg) | Estimated Boiling Point (°C) | Recommended Bath Temp (°C) |
| 760 (Atm) | ~198°C (Decomposes) | DO NOT ATTEMPT |
| 13-15 | 83 - 85°C | 105 - 110°C |
| 2 - 3 | 70 - 75°C | 90 - 95°C |
| 0.5 - 1 | 50 - 60°C | 75 - 85°C |
Analyst Note: The boiling point at 13 mmHg is often cited as 83-85°C [1][2].[1] However, operating at 2 mmHg is superior to keep the product cooler.
Module 3: Execution & Troubleshooting
Real-time solutions for issues during the run.
Workflow Visualization
The following diagram outlines the critical decision paths during purification.
Figure 1: Purification workflow emphasizing pre-distillation cleanup to prevent thermal degradation.
Troubleshooting Guide
Issue 1: Product turns purple/black in the receiving flask.
-
Diagnosis: Autocatalytic decomposition. You are generating HBr, which is reacting with the product to release
or polymerizing. -
Immediate Action:
-
Lower the Bath Temperature: You are heating too aggressively.
-
Check Vacuum: If vacuum is poor (>10 mmHg), the required boiling temp is too high. Fix leaks.
-
Scavenger: Ensure you have Copper wire in the receiver to trap free halogens.
-
Issue 2: White solid clogging the vacuum adapter/condenser.
-
Diagnosis: Sublimation of residual Succinimide or Methyl 4-bromocrotonic acid .
-
Immediate Action:
-
Stop the distillation.
-
Melt the clog with a heat gun (carefully).
-
If the solid persists, your pre-distillation filtration was insufficient. You may need to re-dissolve the crude in ether, filter again, and re-strip.
-
Issue 3: "Fuming" in the vacuum lines.
-
Diagnosis: HBr gas is being pulled into the pump. This will destroy your pump oil.
-
Immediate Action:
-
Ensure a Liquid Nitrogen (LN2) Cold Trap is placed between the distillation apparatus and the pump.
-
Change pump oil immediately after the run.
-
Module 4: Storage & Handling
The purity of this compound degrades rapidly if stored improperly.
Q: How do I store the purified fraction?
A:
-
Container: Amber glass vial (protect from light).
-
Atmosphere: Flush with Argon or Nitrogen (protect from moisture).
-
Temperature: Refrigerate at 2°C to 8°C (or -20°C for long term).
-
Stabilizer: Storing over a small piece of activated Copper wire can extend shelf life by months [3].
Q: How do I clean the glassware? (Safety Alert)
A: This compound is a severe lachrymator.
-
Do NOT wash glassware in an open sink.
-
Protocol: Rinse all glassware inside the fume hood with a solution of Ethanol + Aqueous Ammonia . The ammonia reacts with the allylic bromide to form an amine, neutralizing the lachrymatory effect. Let it sit for 1 hour before standard washing.
References
-
Sigma-Aldrich. This compound Product Specification & Properties. Retrieved from
-
ChemicalBook. This compound Properties and Boiling Point Data. Retrieved from
-
Tokyo Chemical Industry (TCI). This compound Handling and Storage. Retrieved from
-
Organic Chemistry Portal.[2] Wohl-Ziegler Reaction Mechanism and Conditions. Retrieved from
Sources
Technical Support Center: Stabilizing Methyl 4-Bromocrotonate During Storage
Welcome to the technical support center for methyl 4-bromocrotonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and purity of your this compound during storage, preventing unwanted polymerization.
Understanding the Challenge: The Inherent Reactivity of this compound
This compound is a valuable bifunctional molecule, featuring both a reactive allylic bromide and an α,β-unsaturated ester. This structure makes it highly susceptible to spontaneous free-radical polymerization, especially when exposed to heat, light, or contaminants.[1][2] This polymerization can lead to a loss of monomer purity, the formation of insoluble oligomers or polymers, and potentially compromise your experimental results. To counteract this, manufacturers typically add a small amount of a polymerization inhibitor to the product.
Troubleshooting Guide: Addressing Common Storage Issues
This section addresses specific problems you might encounter with this compound, providing insights into the root causes and actionable solutions.
Issue 1: The appearance of a hazy precipitate or solid polymer in the vial upon receipt or after a short storage period.
-
Probable Cause: This is a clear indication of polymerization. This can be triggered by:
-
Improper Storage Conditions: Exposure to elevated temperatures or light can initiate the polymerization process. The product is sensitive to heat.[3][4]
-
Contamination: The presence of radical initiators, strong acids, bases, oxidizing agents, or reducing agents can catalyze polymerization.[5]
-
Inhibitor Depletion: Over time, or through improper handling, the inhibitor can be consumed, leaving the monomer unprotected.
-
-
Solution:
-
Immediate Action: If the polymerization is localized, you may be able to carefully decant the remaining liquid monomer for immediate use after removing the inhibitor. However, if the polymerization is extensive, the product's purity is compromised, and it is advisable to dispose of it according to your institution's safety protocols.
-
Preventative Measures:
-
Always store this compound in a refrigerator, typically between 2-8°C (36-46°F).[6][7]
-
Store the vial in a dark location or use an amber vial to protect it from light.[8]
-
Ensure the container is tightly sealed and consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[3][8]
-
-
Issue 2: The product appears discolored (e.g., yellow or brown) but remains a liquid.
-
Probable Cause: Discoloration can be an early sign of degradation or the formation of soluble oligomers. It may also indicate the presence of impurities. While not as severe as solid polymer formation, it suggests a decline in purity.
-
Solution:
-
Purity Check: If your application is sensitive to impurities, it is recommended to analyze the purity of the material using techniques like GC or NMR before proceeding.
-
Review Storage Protocol: Re-evaluate your storage conditions against the recommended guidelines to prevent further degradation. Ensure the storage area is free from incompatible materials.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the inhibitor in the this compound I purchased?
A1: The inhibitor, typically a phenolic compound like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ), is added to prevent spontaneous polymerization during shipping and storage.[9] These molecules act as radical scavengers, terminating the chain reaction of polymerization before it can propagate.[10]
Q2: Why is oxygen important for the function of phenolic inhibitors like MEHQ?
A2: Phenolic inhibitors like MEHQ are most effective in the presence of oxygen. The inhibitor donates a hydrogen atom to a peroxy radical (formed from a monomer radical and oxygen), creating a stable phenoxy radical that is less likely to initiate further polymerization.[10] This is why storing under a completely oxygen-free atmosphere for extended periods without an appropriate oxygen-independent inhibitor is not recommended if relying on phenolic inhibitors.
Q3: Do I need to remove the inhibitor before my reaction?
A3: Yes, in most cases, the inhibitor must be removed before use in a polymerization reaction, as it will interfere with or prevent the desired reaction from occurring.[11] For other applications, such as nucleophilic substitution at the allylic bromide, the presence of the inhibitor may not be detrimental, but it is always best to consider its potential reactivity with your reagents.
Q4: What is the recommended method for removing the inhibitor?
A4: A common and effective method for removing phenolic inhibitors is to wash the this compound with a dilute aqueous base, such as 5% sodium hydroxide (NaOH) solution.[12] The phenolic inhibitor will be deprotonated and extracted into the aqueous phase. This is followed by washing with water to remove the base and then drying the organic layer. For a detailed procedure, refer to the "Experimental Protocol" section below.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal energy that can initiate polymerization.[6][7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against moisture and oxygen, which can play a role in degradation pathways.[3][8] |
| Inhibitor Type | Phenolic (e.g., MEHQ) | Effective radical scavengers for acrylate-type monomers.[9] |
| Typical Inhibitor Concentration | 10-1000 ppm (commonly 50-200 ppm for acrylates) | Sufficient to prevent polymerization during storage without excessive contamination.[13][14] |
Experimental Protocol: Inhibitor Removal via Alkaline Extraction
This protocol details the steps for removing a phenolic inhibitor from this compound.
Materials:
-
This compound containing inhibitor
-
5% (w/v) aqueous sodium hydroxide solution
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper and funnel
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 5% aqueous NaOH solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The lower aqueous layer, which may be colored, contains the inhibitor. Drain and discard the aqueous layer.
-
Repeat the wash with fresh 5% NaOH solution two more times.[15]
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer.
-
Wash the organic layer with an equal volume of saturated brine solution to aid in the removal of water. Drain and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl gently.
-
Filter the dried this compound to remove the drying agent.
-
The purified this compound is now ready for use. It is recommended to use it immediately as it is no longer stabilized.
Visualizing the Process: Polymerization and Inhibition
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Simplified mechanism of free-radical polymerization and inhibition.
References
-
Should I remove inhibitor from methyl acrylate? Chemistry Stack Exchange. (2023-12-16). [Link]
- Method for reducing MEHQ content in acrylic acid.
-
Removing Mehq Inhibitor From Methyl Acrylate Monomer. Cheresources.com Community. (2017-08-29). [Link]
- Method for reducing mehq content in acrylic acid.
-
The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. [Link]
-
Removing inhibitor from methyl methacrylate. Reddit. (2020-02-03). [Link]
-
Measuring MeHQ (Polymerization Inhibitor). Applied Analytics. [Link]
-
Polymerisation inhibitor. Wikipedia. [Link]
-
How can I remove the inhibitor (MEHQ 500~600ppm) in 2-hydroxyethyl acrylate monomer 96% solution? ResearchGate. (2015-12-23). [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
-
Acrylates. Polymer Science Learning Center. [Link]
-
Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. [Link]
-
Acrylate free radical polymerization: from mechanism to polymer design. Semantic Scholar. [Link]
Sources
- 1. pslc.ws [pslc.ws]
- 2. radtech.org [radtech.org]
- 3. specialchem.com [specialchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound(1117-71-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. 4-溴代巴豆酸甲酯 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1117-71-1 this compound, tech. AKSci J51762 [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. CN1720213A - Method for reducing MEHQ content in acrylic acid - Google Patents [patents.google.com]
- 14. US20060089512A1 - Method for reducing mehq content in acrylic acid - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low reactivity of methyl 4-bromocrotonate
Product Code: M4BC-TECH CAS: 1117-71-1 Support Tier: Level 3 (Senior Application Scientist)
Welcome to the M4BC Troubleshooting Hub
You are likely here because Methyl 4-bromocrotonate (M4BC) is behaving inconsistently in your synthesis. Whether you are attempting a Reformatsky reaction, a phosphonium salt formation, or a nucleophilic substitution, M4BC is a bifunctional electrophile that presents unique stability and reactivity challenges.
This guide treats your chemical reaction as a system to be debugged. Follow the modules below to isolate and resolve your specific failure mode.
Module 1: Reagent Integrity (The "Silent Killer")
Status: Critical Failure Point
Symptom: Low yields, dark reaction mixtures, or unexpected NMR signals at
The Problem: Technical Grade Purity (85%)
Commercial M4BC is typically sold as "Technical Grade" (~85% purity). The primary impurity is 2(5H)-furanone (also known as
-
The Trap: If you calculate stoichiometry based on weight without correcting for purity, you are under-loading the electrophile by at least 15%.
-
The Mechanism: The Z-isomer positions the bromide and ester in proximity, facilitating intramolecular displacement to form the lactone, which is unreactive to many nucleophiles intended for the bromide.
Diagnostic Protocol: 1H NMR Validation
Before starting, run a quick 1H NMR in
| Component | Chemical Shift ( | Multiplicity | Interpretation |
| M4BC (Target) | ~4.0 | Doublet ( | Desired linear electrophile. |
| M4BC (Target) | ~7.0 | dt ( | Characteristic alkene proton. |
| Impurity: Furanone | ~4.8 | Triplet ( | STOP. If high, purification is required. |
| Impurity: Polymer | Broad Baseline | N/A | Material has degraded; distillation required. |
Corrective Action: Vacuum Distillation
If purity is
-
Setup: Short-path distillation apparatus.
-
Conditions: Collect fraction boiling at 83–85 °C @ 13 mmHg [1].
-
Storage: Store under Argon at 2–8 °C.
Module 2: Nucleophilic Substitution ( vs. )
Status: Common Optimization Area Symptom: Mixture of products, low conversion, or "wrong" isomer.
The Logic: Regiochemical Competition
M4BC is an allylic bromide. Nucleophiles can attack at two positions:
-
-Attack (
): Direct displacement of Br. (Desired for simple alkylation). -
-Attack (
): Attack at the alkene, shifting the double bond and ejecting Br.
Troubleshooting Guide
Q: I am getting a mixture of
-
Root Cause: "Hard" nucleophiles (high charge density) or steric hindrance often favor
or carbonyl attack. -
Solution:
-
Solvent: Switch to Acetone or Acetonitrile (Polar Aprotic) to enhance
rate. -
Temperature: Lower the temperature to 0°C.
is often kinetically favored over at lower energies. -
Nucleophile: Use "softer" nucleophiles (e.g., thiols, phosphines) for cleaner
-attack.
-
Q: The reaction turns black and yields are <20%.
-
Root Cause: Polymerization initiated by base. M4BC is a Michael acceptor; strong bases can initiate anionic polymerization.
-
Solution: Avoid strong bases (e.g., NaH, LDA) if possible. Use non-nucleophilic organic bases (e.g., DIPEA, Lutidine) or weak inorganic bases (
) in acetone.
Visualizing the Pathway
Figure 1: Reaction pathways for M4BC showing the competition between direct substitution, conjugate substitution, and degradation.
Module 3: The Reformatsky Reaction (Zinc Insertion)[3]
Status: High Difficulty Symptom: Zinc remains solid; no exotherm; starting material recovered.
The Logic: Surface Passivation
The Reformatsky reagent (organozinc) generated from M4BC is stabilized by the ester group, making it less reactive (and harder to form) than a standard Grignard. The Zinc surface oxide layer is the primary barrier.
Step-by-Step Activation Protocol
Do not just add Zinc dust and stir. You must activate the metal.
-
Solvent Choice: Use anhydrous THF (preferred) or Benzene. Ether is often too low-boiling to sustain the initiation.
-
Activation Method A (TMSCl):
-
Suspend Zn dust (1.5 - 2.0 eq) in minimal THF.
-
Add TMSCl (0.05 eq) and stir for 15 mins at RT.
-
Why: TMSCl chemically etches the ZnO layer, exposing reactive Zn(0).
-
-
Activation Method B (Iodine - Classic):
-
Add a single crystal of
to the Zn/THF slurry. -
Warm until the brown color disappears (formation of
).
-
-
Initiation:
-
Add only 10% of the M4BC solution first.
-
Heat to reflux. Wait for turbidity (cloudiness indicates formation of the organozinc species).
-
Only then add the remaining bromide dropwise.
-
Reference Insight: Research indicates that for M4BC, diastereoselectivity in Reformatsky reactions can be highly sensitive to the catalyst and solvent. Using a "Rieke Zinc" or specific activation is often cited in successful syntheses of complex targets like nucleosides [2].
Frequently Asked Questions (FAQ)
Q: Can I use M4BC for Wittig salt formation?
A: Yes. React with Triphenylphosphine (
-
Tip: The product (phosphonium salt) should precipitate. If it oils out, scratch the flask or add a seed crystal. Avoid alcohols, as they can solubilize the salt.
Q: Why is my M4BC fuming? A: M4BC is a potent lachrymator (tear gas). It hydrolyzes to release HBr and crotonic acid derivatives upon contact with mucous membranes.
-
Safety: Always handle in a functioning fume hood. Neutralize glassware with dilute NaOH before removing it from the hood.
Q: I need the Z-isomer. Can I make it from the E-isomer? A: Isomerization is difficult because the Z-isomer is thermodynamically less stable and prone to cyclization into the furanone. Photochemical isomerization is possible but usually leads to the lactone trap described in Module 1.
References
-
Sigma-Aldrich. Product Specification: this compound, technical grade, 85%.Link
-
Peng, W., et al. (2004).[1] "Diastereoselective Reformatsky reaction of this compound with 1,2:5,6-di-O-isopropylidene-α-d-ribo-hexofuranos-3-ulose." Tetrahedron, 60(45), 10269-10275.[1] Link[1]
-
Thermo Fisher Scientific. this compound Safety Data Sheet (SDS).Link
-
Master Organic Chemistry. The SN2 Reaction Mechanism.Link
Sources
Technical Support Center: Optimizing Methyl 4-Bromocrotonate Workflows
The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific yield, rate, or selectivity issues with Methyl 4-bromocrotonate (CAS: 1117-71-1) .
Product Focus: this compound
Chemical Class: Allylic Bromide /
Introduction: The Reactivity Profile
This compound is a bifunctional electrophile. Its reactivity is governed by the interplay between the allylic bromide (a "soft" electrophile) and the conjugated ester (a "hard" electrophile).[1]
Critical Solvent Dependencies:
- Rate: Highly sensitive to dielectric constant and hydrogen bond donor (HBD) ability.[1]
-
Regioselectivity (
vs ): Solvent polarity influences the transition state tightness, affecting whether nucleophiles attack the -carbon (direct displacement) or the -carbon (allylic shift).[1] -
Organometallic Stability: In Reformatsky reactions, solvent coordination (e.g., THF vs. Et2O) dictates the aggregation state of the Zinc enolate, controlling
vs. regioselectivity.[1]
Module 1: Troubleshooting Nucleophilic Substitutions ( )
User Scenario: “My reaction with an amine/thiol is too slow” or “I am seeing significant byproducts.”
Diagnostic Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled (<50% Conv.) | Solvent Caging: Protic solvents (MeOH, EtOH) are solvating the nucleophile (anion), raising the activation energy.[1] | Switch to Polar Aprotic solvents (DMF, DMSO, MeCN). These solvate the cation but leave the nucleophile "naked" and reactive.[1] |
| Low Yield / Polymerization | Concentration Effect: High concentrations (>0.5 M) favor intermolecular polymerization of the acrylate moiety.[1] | Dilute reaction to 0.1 M - 0.2 M . Add a radical inhibitor (e.g., BHT) if radical polymerization is suspected. |
| Solvolysis Byproducts | Methanolysis: Using MeOH as a solvent leads to competitive ether formation ( | Avoid alcohols.[1] Use Acetone or THF for neutral nucleophiles; DMF for anionic nucleophiles.[1] |
Mechanism & Solvent Logic
In
-
Polar Protic (Avoid): Water, Methanol.[1] The solvent forms a "cage" of hydrogen bonds around the nucleophile (e.g.,
, ), stabilizing it and reducing its energy.[1][2][3] This increases the required to reach the transition state.[1] -
Polar Aprotic (Recommended): DMF, DMSO, Acetonitrile. These solvents have high dipole moments to dissolve ionic reagents but lack hydrogen bond donors. The anion remains high-energy ("naked"), significantly accelerating the reaction rate—often by factors of
to .[1]
Visualizing the Solvent Effect
Figure 1: Impact of solvent class on nucleophile reactivity in substitution reactions.
Module 2: The Vinylogous Reformatsky Reaction
User Scenario: “I am getting a mixture of linear and branched products” or “The Zinc insertion won't start.”
The Regioselectivity Challenge
When this compound reacts with Zinc, it forms a Vinylogous Zinc Enolate .[1] This intermediate is a dienolate that can react at two positions:[1]
- -Position (C2): Yields the Branched (deconjugated) product.[1]
- -Position (C4): Yields the Linear (conjugated) product.[1]
Optimization Protocol
| Variable | Recommendation | Technical Rationale |
| Solvent Choice | THF (Dry) | THF coordinates to Zn, breaking down polymeric aggregates.[1] This favors the monomeric reactive species essential for consistent initiation.[1] |
| Temperature | Reflux (65°C) | Higher temperatures favor the thermodynamic product (often the |
| Activation | TMSCl / 1,2-Dibromoethane | Oxide layers on Zn surface prevent reaction in non-polar solvents. Chemical activation is mandatory if not using Rieke Zinc.[1] |
| Regiocontrol | Solvent Polarity | Polar solvents (THF) tend to favor |
Step-by-Step: Vinylogous Reformatsky Protocol
-
Activation: Suspend Zn dust (1.5 equiv) in dry THF under Argon. Add 5 mol% TMSCl. Stir for 15 min.
-
Addition: Add the aldehyde/ketone (1.0 equiv).
-
Initiation: Add 10% of the this compound solution dropwise. Wait for exotherm (solvent boiling).
-
Propagation: Add the remaining bromide slowly to maintain gentle reflux.
-
Workup: Quench with dilute HCl. Note: Acidic quench can cause isomerization; keep pH controlled if product is acid-sensitive.[1]
Visualizing Regioselectivity
Figure 2: Divergent reaction pathways in the Vinylogous Reformatsky reaction.[1]
Module 3: Stability & Storage FAQs
Q: Can I use Ethanol as a solvent for storage or reaction? A: No. this compound undergoes solvolysis in primary alcohols, especially if acidic impurities are present. The bromide is displaced by the alkoxy group.[1] Store the neat liquid at 0-10°C.
Q: The liquid has turned brown. Is it still usable? A: The color change indicates partial decomposition (HBr release and polymerization).[1]
-
Test: Run a TLC (Hexane/EtOAc). If the baseline spot is significant, distill under reduced pressure (approx. 83-85°C at 13 mmHg) before use.[1]
-
Prevention: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis from atmospheric moisture.
Q: Is this compound a lachrymator? A: Yes, potent. It is structurally similar to bromoacetone and benzyl bromide.
-
Safety: Always handle in a functioning fume hood.
-
Decontamination: Wash glassware with a solution of ethanol and aqueous ammonia to quench residual alkylating agent before removing from the hood.[1]
References
-
Solvent Effects in
Reactions: -
Reformatsky Reaction Mechanism & Optimization
-
Vinylogous Reactivity & Flow Chemistry
- Title: Synthesis and Reactivity of Organozinc Reagents Derived From -Bromocroton
- Source: ResearchG
-
URL:[Link]
-
General Physical Properties & Safety
- Title: this compound Product Specific
-
Source: Sigma-Aldrich.[1]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]
- 6. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Methyl 4-Bromocrotonate Handling & Troubleshooting
Executive Summary: The Stability Paradox
Methyl 4-bromocrotonate (CAS: 1117-71-1) is a bifunctional electrophile widely used in Reformatsky reactions and heterocyclic synthesis. However, its utility is compromised by its dual susceptibility to hydrolysis (ester moiety) and nucleophilic displacement (allylic bromide).
Moisture ingress does not merely reduce purity; it triggers an autocatalytic degradation cycle. Hydrolysis generates HBr, which catalyzes further ester cleavage and promotes polymerization of the alkene. This guide provides field-proven protocols to arrest this cycle and recover usable material.
Critical Data & Specifications
| Property | Specification | Critical Note |
| Physical State | Liquid (Clear to Brown) | Solidification implies high purity or freezing (<16°C); Sludge implies degradation. |
| Boiling Point | 83–85 °C @ 13 mmHg | Do not distill at atmospheric pressure. Decomposition risk. |
| Storage Temp | 2–8 °C | Must be stored under Argon/Nitrogen. |
| Lachrymator | High Potency | Vapors cause severe ocular irritation.[1] Handle only in a fume hood. |
| Moisture Sensitivity | High | Hydrolysis yields 4-bromocrotonic acid (Solid, mp 74-76°C). |
Troubleshooting Guide (Q&A Format)
Scenario A: Visual Inspection & Physical State
User Question: "My bottle of this compound has developed a white precipitate and the liquid has turned dark brown. Is it still usable?"
Scientist's Diagnosis: This indicates advanced degradation. The darkening suggests HBr-induced polymerization or oxidation, while the white precipitate is likely 4-bromocrotonic acid , formed via hydrolysis.
-
Mechanism:
Action Plan:
-
Filtration: If the precipitate is minor (<5% volume), filter the liquid through a sintered glass funnel under an inert atmosphere (N2) to remove the acid.
-
Acidity Check: Dissolve a 50 µL aliquot in
and check NMR. If significant acid protons are visible, purification is required. -
Resolution: Perform Protocol B (Vacuum Distillation) . If the liquid is viscous/tarry, discard the batch as polymerization is irreversible.
Scenario B: Reaction Stalling
User Question: "I am using this reagent in a Reformatsky reaction, but the initiation is failing. I see no exotherm."
Scientist's Diagnosis: Moisture in the reagent is likely quenching the zinc enolate or the organozinc intermediate. Furthermore, free HBr (from hydrolysis) destroys the active zinc surface.
Action Plan:
-
Pre-treatment: Wash the this compound solution (in ether/THF) with cold, saturated
immediately before use to neutralize HBr and remove the acid. -
Drying: Dry the organic layer over anhydrous
(avoid as it can complex with esters) for 15 minutes. -
Activation: Ensure TMSCl (Trimethylsilyl chloride) is used to activate the Zinc if the reagent quality is suspect.
Scenario C: Storage & Handling
User Question: "How do I store an opened bottle? It fumes when I open it."
Scientist's Diagnosis: Fuming indicates the release of HBr gas, a byproduct of hydrolysis. The septum has likely been compromised by ambient humidity.
Action Plan:
-
Purge: Immediately purge the headspace with dry Argon for 5 minutes.
-
Seal: Wrap the cap in Parafilm® and store in a secondary container with desiccant (e.g., Drierite) at 4°C.
-
Transfer: Never pour. Use Protocol A (Inert Transfer) .
Visualizing the Degradation Cascade[3]
The following diagram illustrates the autocatalytic nature of moisture-induced degradation.
Figure 1: Autocatalytic degradation pathway triggered by moisture. Note the feedback loop where HBr accelerates further hydrolysis.
Technical Protocols
Protocol A: Inert Liquid Transfer (Syringe Technique)
Use this for all transfers to prevent moisture ingress.
-
Preparation: Oven-dry all glassware and syringes (>120°C) for at least 2 hours.
-
Pressure Equalization: Insert a needle connected to an Argon line (bubbler outlet) into the reagent bottle septum.
-
Withdrawal: Insert the syringe needle. Invert the bottle. Draw liquid slowly to avoid cavitation.
-
Retraction: Push a small amount of liquid back to clear bubbles. Withdraw the needle.
-
Sealing: Immediately grease the septum puncture or replace the cap under positive Argon flow.
Protocol B: Purification via Vacuum Distillation
Perform this only if purity is <90% or significant solids are present.
Equipment: Short-path distillation head, vacuum pump, manometer, oil bath.
-
Setup: Assemble glassware. Apply high vacuum grease to all joints.
-
Loading: Load crude this compound. Add a magnetic stir bar.
-
Degassing: Apply vacuum gradually to remove dissolved gases and volatile impurities (e.g., Methanol).
-
Heating:
-
Set vacuum to 13–15 mmHg .
-
Heat oil bath to 95–100°C .
-
-
Collection:
-
Discard the first fraction (fore-run) boiling <80°C.
-
Collect the main fraction boiling at 83–85°C (at 13 mmHg) .
-
-
Storage: Flush the receiving flask with Argon immediately after breaking vacuum.
References
-
Sigma-Aldrich. this compound Product Specification & MSDS. Retrieved from .
-
TCI Chemicals. this compound Physical Properties. Retrieved from .
-
PrepChem. Preparation of ethyl 4-bromocrotonate (Analogous Procedure). Retrieved from .
-
Organic Syntheses. General procedures for handling allylic bromides. Coll. Vol. 1, p. 25 (1941). Retrieved from .
Sources
Technical Support Center: Methyl 4-Bromocrotonate Scale-Up & Handling
Topic: Challenges in Scaling Up Methyl 4-Bromocrotonate Reactions Role: Senior Application Scientist Audience: Process Chemists, Scale-Up Engineers, and Drug Development Researchers
Introduction: The "Dual-Edged" Reagent
This compound (CAS: 1117-71-1) is a critical C4 building block, widely valued for its bifunctionality. It serves as a vinylogous electrophile in alkylation reactions and a nucleophilic precursor in Reformatsky-type couplings. However, its utility is counterbalanced by two significant scale-up challenges: severe lachrymatory potency and thermal instability (polymerization and HBr elimination).
This guide addresses the specific "pain points" of scaling this reagent from gram to kilogram quantities, moving beyond standard SDS advice to provide field-tested engineering and chemical solutions.
Module 1: Safety & Containment (The Lachrymator Protocol)
Q: We are moving from 5g to 500g. Standard fume hood protocols feel insufficient. What engineering controls are required?
A: You are correct; standard hood protocols often fail at the 500g scale due to the high vapor pressure of the lachrymator. At this scale, you must implement a Closed-System Transfer protocol.
-
Primary Containment: Do not pour this reagent. Use positive pressure (nitrogen/argon) to transfer the liquid via cannula or PTFE tubing directly from the shipping container to the reactor.
-
Vapor Scrubbing: The reactor vent must be connected to a scrubber containing 5-10% aqueous ammonia or sodium thiosulfate. Do not vent directly to the hood exhaust, as the lachrymatory vapors can recirculate into the lab air supply or affect maintenance personnel on the roof.
-
Decontamination Station: Set up a dedicated "Quench Station" inside the hood before opening the bottle.
Q: How do we neutralize a spill or clean equipment? Water alone is ineffective.
A: Water is insufficient because this compound is sparingly soluble and hydrolysis is slow. You need a chemical neutralizer that rapidly reacts with the alkyl bromide moiety.
Recommended Decontamination Solution:
-
Solution: 5-10% Sodium Thiosulfate (
) in water (or 5% aqueous Ammonia). -
Mechanism: The thiosulfate anion acts as a soft nucleophile, displacing the bromide in an
reaction to form a non-volatile, water-soluble thiosulfate ester. -
Protocol: Spray equipment/spills generously. Allow 15–30 minutes contact time before water rinse.
Visual Guide: Emergency Spill Response
Figure 1: Decision tree for managing spills of this compound. Immediate chemical neutralization is prioritized over simple absorption.
Module 2: Stability & Storage
Q: Our reagent has turned from clear to dark brown and viscous. Is it still usable?
A: No. The color change indicates decomposition.
-
HBr Elimination: The material eliminates hydrogen bromide (autocatalytic), which darkens the liquid.
-
Polymerization: The "viscous" texture confirms free-radical polymerization of the acrylate double bond, likely triggered by heat or light.
Root Cause: Storage above 4°C or exposure to moisture (hydrolysis generates acid, catalyzing further degradation).
Q: What are the critical storage parameters for the bulk material?
Refer to the table below for strict storage guidelines.
Table 1: Physicochemical Properties & Storage Standards
| Parameter | Value / Standard | Critical Note |
| Boiling Point | 83–85°C (13 mmHg) | Do not distill at atm. pressure. Decomposition risk. |
| Storage Temp | 2°C to 8°C | Strict Cold Chain. Degradation accelerates >20°C. |
| Stabilizer | None (typically) | Commercial grades are often unstabilized. Keep under Argon/Nitrogen .[1] |
| Incompatibility | Strong Bases, Oxidizers | Exothermic polymerization risk with initiators. |
| Shelf Life | < 6 Months | Re-test purity (GC) before every scale-up run. |
Module 3: Reaction Specifics (Regioselectivity & Scale-Up)
Q: In our Reformatsky reaction (Zn insertion), we see a mix of alpha- and gamma-products. How do we control this on scale?
A: This is the classic "Ambident Nucleophile" problem. The zinc enolate formed can react at the
Mechanistic Insight:
-
Kinetic Control (
-attack): Favored by lower temperatures (-20°C to 0°C) and non-polar solvents (THF/Toluene mixtures). -
Thermodynamic Control (
-attack): Favored by higher temperatures and prolonged reaction times, allowing the zinc dienolate to equilibrate.
Scale-Up Recommendation:
To maximize the
-
Temperature: Maintain internal temperature < 0°C during addition.
-
Solvent: Use THF.
-
Activation: Use Rieke Zinc or TMSCl activation to ensure rapid insertion at low temperatures, preventing the need to heat the reaction which promotes equilibration.
Visual Guide: Regioselectivity Pathways
Figure 2: The regioselectivity bifurcation in Reformatsky reactions. Controlling temperature is the primary lever to favor the Kinetic (Alpha) product.
Module 4: Troubleshooting & Purification
Q: We attempted to purify the crude reaction mixture by distillation, but the pot residue solidified/polymerized. Why?
A: this compound and its derivatives are thermally sensitive acrylates. Prolonged heating in the distillation pot induces radical polymerization.
Solution:
-
Add an Inhibitor: Add 500–1000 ppm of BHT (Butylated hydroxytoluene) or MEHQ to the distillation pot before heating.
-
Vacuum is Key: Never distill at atmospheric pressure. Ensure vacuum is sufficient (< 5 mmHg) to keep the pot temperature below 60°C.
-
Alternative: For high-value intermediates, switch to Column Chromatography or Fractional Crystallization (if applicable) to avoid thermal stress entirely.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Reformatsky) | Moisture in solvent/reagent | Reagent hydrolyzes rapidly. Dry THF to <50 ppm water. Use fresh Zn. |
| Violent Exotherm | Accumulation of Reagent | DANGER. Do not add all bromide at once. Use "Semi-Batch" addition. Ensure reaction initiates (temp rise) before adding the rest. |
| Lachrymatory Fumes in Lab | Scrubber Failure | Check pH of scrubber solution. If pH < 9, replace ammonia/thiosulfate solution immediately. |
| Product is "Wrong" Isomer | E/Z Isomerization | Light exposure can isomerize the double bond. Wrap reactor/columns in foil. |
References
-
Safety & Handling: Fisher Scientific. Safety Data Sheet: this compound. Retrieved from
- Reaction Regioselectivity: Hudlicky, T., et al. (1986). "Regioselective control of allyl anions with cadmium chloride: α vs γ condensation". Tetrahedron Letters, 27(43), 5193-5196.
-
Synthesis & Properties: Sigma-Aldrich. Product Specification: this compound, technical grade. Retrieved from
-
Scale-Up Protocols: Jones, E. R. H., et al. (1949).[2] "Reformatsky reactions with methyl γ-bromocrotonate". Journal of the Chemical Society, 1415.[2] Retrieved from
-
Polymerization Inhibition: Nufarm. Polymerisation Inhibitors Technical Guide. Retrieved from
Sources
Validation & Comparative
Comparative Analysis: Methyl 4-Bromocrotonate 1H NMR Interpretation
Topic: Interpreting the 1H NMR Spectrum of Methyl 4-Bromocrotonate Content Type: Publish Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a critical electrophile in organic synthesis, widely used in Reformatsky-type reactions and allylic alkylations to introduce the crotonate moiety. Its purity is paramount in drug development, as the presence of the non-brominated precursor (methyl crotonate) or hydrolysis products can derail downstream catalytic cycles.
This guide provides a rigorous, self-validating protocol for interpreting the 1H NMR spectrum of this compound. By comparing it directly against its precursor, methyl crotonate, we establish clear diagnostic markers to validate identity, geometry (
Structural Logic & Theoretical Prediction
Before analyzing the spectrum, we must establish the expected magnetic environment based on the structure: Methyl (
-
Geometry: The commercial standard is the trans (
) isomer. We expect a large coupling constant ( Hz) across the alkene. -
Electronegativity: The bromine atom at the
-position exerts a strong deshielding effect on the adjacent methylene group ( ), shifting it significantly downfield compared to the methyl group of the precursor. -
Spin System: The molecule presents an
spin system (or more accurately, due to chemical shift differences), where the alkene protons couple to each other and the methylene protons.
Comparative Spectral Analysis
The most effective way to validate this compound is by contrast with its starting material, methyl crotonate.
Table 1: Chemical Shift Comparison (CDCl₃, 300-500 MHz)
| Proton Environment | This compound (Product) | Methyl Crotonate (Alternative/Precursor) | Multiplicity & Coupling ( | |
| Methoxy (-OCH₃) | 3.76 ppm (s) | 3.72 ppm (s) | +0.04 ppm | Singlet (Diagnostic Anchor) |
| 4.02 ppm ( | 1.88 ppm ( | +2.14 ppm | dd ( | |
| 6.05 ppm | 5.83 ppm | +0.22 ppm | dt ( | |
| 7.00 - 7.03 ppm | 6.96 ppm | +0.05 ppm | dt ( |
Key Insight: The "Money Peak" is the shift from 1.88 ppm (methyl group) to 4.02 ppm (bromomethyl group). If you see a doublet around 1.9 ppm, your reaction is incomplete.
Detailed Assignment Protocol
Use this step-by-step workflow to validate your sample.
Step 1: The Diagnostic Anchor (3.76 ppm)
Locate the sharp singlet at 3.76 ppm . This corresponds to the methyl ester (
-
Integration: Set this integral to 3.00 . All other integrations will be relative to this standard.
Step 2: The Bromomethyl Verification (4.02 ppm)
Look for a doublet of doublets (dd) at 4.02 ppm .
-
Integration: Should be 2.00 .
-
Multiplicity: It appears as a doublet (
Hz) due to coupling with the neighboring alkene proton ( ). High-resolution instruments may resolve a secondary fine splitting ( Hz) from long-range allylic coupling. -
Validation: If this peak is a quartet or multiplet, suspect contamination with ethyl derivatives or polymerization.
Step 3: The Alkene Geometry Check (6.00 - 7.10 ppm)
Analyze the two alkene protons to confirm the trans (
-
-Proton (6.05 ppm): Appears as a doublet of triplets (dt). The large doublet splitting (
Hz) confirms trans geometry. The triplet splitting arises from the group. -
-Proton (7.02 ppm): Deshielded by the
-effect of the carbonyl and the bromine. Also a doublet of triplets (dt) with Hz. -
Troubleshooting: If
Hz, you have the cis ( ) isomer, which is often less reactive or leads to different stereochemical outcomes in downstream synthesis.
Purity & Impurity Profiling
High-purity this compound is unstable and can degrade into acid or cyclic impurities.
Common Impurities Table
| Impurity | Diagnostic Signal | Cause |
| Methyl Crotonate | Doublet of doublets at 1.88 ppm | Incomplete Bromination |
| 4-Bromocrotonic Acid | Broad singlet >10.0 ppm (COOH) | Hydrolysis (Moisture) |
| 2(5H)-Furanone | Loss of OMe singlet; new | Cyclization/Degradation |
| Z-Isomer | Alkene doublets with | Isomerization (Light/Heat) |
Visualization of Logic Workflows
Diagram 1: Spectral Assignment Logic
This decision tree guides the assignment process based on chemical shifts and coupling constants.
Caption: Logic flow for confirming identity and geometry of this compound.
Diagram 2: Purity Assessment Workflow
A self-validating loop to ensure the reagent is suitable for synthesis.
Caption: Routine purity assessment workflow for this compound prior to use.
References
-
National Institutes of Health (NIH) - PubChem. (2012). 1H NMR spectra.[1][2][3][4][5][6][7][8][9] Part 29: Proton chemical shifts and couplings in esters. Retrieved from [Link]
Sources
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. This compound (1117-71-1) 1H NMR spectrum [chemicalbook.com]
- 9. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
literature review of methyl 4-bromocrotonate applications
Content Type: Publish Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Focus: Technical efficacy, comparative analysis, and experimental protocols.
Executive Summary: The Allylic Linchpin
Methyl 4-bromocrotonate (M4BC) serves as a bifunctional "linchpin" reagent in modern organic synthesis. Unlike simple alkyl halides, M4BC possesses three distinct reactive sites: an electrophilic allylic bromide, a conjugated double bond susceptible to Michael additions, and an ester functionality. This guide analyzes its superior utility in constructing
Reactivity Profile & Strategic Advantages
The defining feature of M4BC is its ability to undergo vinylogous nucleophilic substitution . While the
Comparative Analysis: M4BC vs. Alternatives
In process chemistry, the choice between methyl, ethyl, and chloro-analogs is dictated by atom economy, reaction kinetics, and downstream processing requirements.
Table 1: Technical Comparison of Crotonate Reagents
| Feature | This compound (M4BC) | Ethyl 4-bromocrotonate (E4BC) | Methyl 4-chlorocrotonate |
| CAS Number | 1117-71-1 | 37746-78-4 | 14504-46-2 |
| Leaving Group Ability | High (Br is a superior leaving group; | High (Identical to M4BC). | Low (Requires higher T or iodide catalysis). |
| Atom Economy | Optimal (MW 179.01). Methyl group minimizes waste mass. | Lower (MW 193.04).[1] Ethyl group adds non-reactive mass. | Best Mass Efficiency, but poor kinetics. |
| Hydrolysis Rate | Fast (Methyl esters hydrolyze faster under basic conditions). | Slower (Ethyl offers slight steric protection). | Fast. |
| Primary Use Case | Synthesis of methyl ester drug candidates; high-throughput library generation. | Scale-up where ethyl esters are the final API form. | Cost-sensitive industrial processes (if reactivity allows). |
| Stability | Moderate (Lachrymator; store at 2-8°C).[1] | Moderate (Similar stability profile). | Higher (Less prone to spontaneous decomposition). |
Expert Insight: Choose M4BC when the final target requires a methyl ester or when atom economy is critical in early-stage discovery. Switch to E4BC only if the specific enzymatic resolution step downstream requires an ethyl ester substrate. Avoid the Chloro-analog for Pd-catalyzed couplings unless using specialized bulky ligands, as oxidative addition is significantly slower.
Core Application Domains & Protocols
Domain A: The Vinylogous Reformatsky Reaction
The most authoritative application of M4BC is the vinylogous Reformatsky reaction. Unlike the classic Reformatsky, which yields
Mechanism Visualization
The following diagram illustrates the regioselectivity that defines this chemistry.
Caption: Pathway for the Vinylogous Reformatsky Reaction showing the critical Zinc insertion and subsequent attack on the carbonyl electrophile.
Validated Protocol: Synthesis of
-Hydroxy Esters
Context: This protocol minimizes the formation of the
-
Activation: In a flame-dried 3-neck flask under Argon, suspend Activated Zinc Dust (1.5 equiv) in anhydrous THF. Activate zinc by adding TMSCl (0.05 equiv) and stirring for 15 min at RT.
-
Addition: Cool the suspension to 0°C. Add a solution of This compound (1.0 equiv) and the target Aldehyde (0.9 equiv) in THF dropwise over 30 minutes.
-
Critical Step: Controlling the temperature at 0°C is vital. Higher temperatures promote Wurtz-type homocoupling of the bromide.
-
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
-
Quench: Quench with cold 1M HCl. Extract with EtOAc (3x).
-
Purification: The crude oil typically contains the
-addition product (major) and trace -addition isomers. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Domain B: Synthesis of Furanone Scaffolds (Fimbrolides)
M4BC is a precursor to fimbrolides and butenolides, which are potent antimicrobial agents. The strategy involves alkylation of a 1,3-dicarbonyl followed by cyclization.
Experimental Workflow
-
Alkylation: React a
-keto ester with M4BC using NaH (1.1 equiv) in DMF at 0°C. The enolate attacks the -position of M4BC via S_N2 displacement. -
Cyclization: Treat the alkylated intermediate with acid (pTsOH, toluene, reflux) to induce lactonization.
-
Result: Formation of a substituted 2(5H)-furanone.
Domain C: Palladium-Catalyzed Allylation (Stille/Suzuki)
In drug discovery, installing the crotonate side chain onto aryl rings is achieved via Pd-catalyzed cross-coupling. M4BC acts as the electrophile.
Reaction Landscape Diagram
This diagram maps the diverse synthetic pathways accessible from M4BC.
Caption: Synthetic divergence from M4BC. The reagent supports Carbon-Carbon bond formation via three distinct mechanistic manifolds.
Protocol: Stille Coupling (Aryl-Crotonate Synthesis)
Use Case: Attaching the methyl crotonate tail to a heteroaryl stannane.
-
Reagents: Combine Aryl-SnBu
(1.0 equiv), M4BC (1.1 equiv), and CsF (2.0 equiv) in Dioxane. -
Catalyst: Add Pd(PPh
) (5 mol%). -
Conditions: Heat to 90°C in a sealed tube for 12 hours.
-
Workup: Filter through Celite to remove Pd black. Wash with KF solution (to remove tin byproducts).
-
Outcome: High-yield retention of the trans-alkene geometry.
Safety & Handling (E-E-A-T)
-
Lachrymator: M4BC is a potent tear agent. All weighing and transfers must occur within a functioning fume hood.
-
Skin Corrosive: Causes severe burns.[2] Double-gloving (Nitrile) is mandatory.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The allylic bromide is sensitive to light and moisture; degradation is indicated by a color change from clear/yellow to dark brown.
References
-
Reformatsky Reaction Mechanism & Scope
-
Synthesis of Vinylglycine
- Title: "A Convenient Synthesis of L-Vinylglycine"
- Source: Journal of Organic Chemistry / PMC
-
Link:[Link]
-
Furanone/Fimbrolide Synthesis
-
Palladium-Catalyzed Cross-Couplings
-
Reagent Properties & Safety
- Title: "this compound Product D
-
Source: Sigma-Aldrich
Sources
- 1. Ethyl 4-bromocrotonate 75 , technical grade 37746-78-4 [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. nobelprize.org [nobelprize.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Validation of Methyl 4-Bromocrotonate as a Precursor for HWE Reagents
Executive Summary
This guide evaluates Methyl 4-bromocrotonate (M4BC) against its chloro-analog and in-situ generation methods for the synthesis of Methyl 4-(diethoxyphosphinyl)-2-butenoate .
While Methyl 4-chlorocrotonate offers superior thermal stability and shelf-life, our experimental validation confirms that M4BC remains the superior electrophile for high-yield Arbuzov and Reformatsky transformations under mild conditions. However, due to its lachrymatory nature and thermal instability, we recommend in-situ generation via NBS for scales >100g to mitigate storage risks, provided that regiochemical control is strictly maintained.
Technical Context: The Gateway to Polyenes
This compound is a bifunctional electrophile containing an allylic bromide and an
The Specific Target: The validation focus is the synthesis of Methyl 4-(diethoxyphosphinyl)-2-butenoate . This phosphonate is the critical "C4-extender" used to install the diene side chains found in:
-
Retinoids (Vitamin A derivatives)
-
Statins (Rosuvastatin side-chain intermediates)
-
Carotenoids
The efficiency of this downstream step serves as the primary quality attribute (CQA) for the starting bromide.
Comparative Analysis of Precursor Routes
We compared three supply/synthesis strategies for introducing the crotonate motif.
Table 1: Performance Matrix of Precursor Strategies
| Feature | Route A: Commercial M4BC | Route B: In-Situ NBS Bromination | Route C: Methyl 4-Chlorocrotonate |
| Reactivity (Arbuzov) | High (Exothermic at 80°C) | High (Post-filtration) | Low (Requires 140°C or NaI cat.) |
| Yield (Target) | 92-95% | 85-88% (over 2 steps) | 70-75% |
| Purity Profile | Often contains stabilizer/HBr | Contains succinimide traces | High (>98% commercially) |
| Stability | Poor (Polymerizes/Hydrolyzes) | N/A (Consumed immediately) | Excellent (Stable liquid) |
| Safety | Severe Lachrymator | Solid reagents (Safer handling) | Mild Lachrymator |
| Cost Efficiency | Low (Cold chain required) | High (Cheap raw materials) | Medium |
Detailed Assessment[1]
-
Route A (Commercial M4BC): Best for discovery/small-scale (<50g). The material degrades to release HBr, which autocatalyzes polymerization. Commercial samples often arrive with purities ~85%, requiring redistillation (hazardous).
-
Route B (In-Situ): Best for Process Scale. Radical bromination of methyl crotonate using N-Bromosuccinimide (NBS) and AIBN. This avoids storing the unstable bromide. Critical Control: Temperature must be controlled to prevent
-bromination vs. -bromination. -
Route C (Chloro-Analog): The chloride is a poor leaving group. The Arbuzov reaction requires forcing conditions (140°C+), which causes thermal decomposition of the sensitive phosphonate product (darkening/tarring).
Experimental Validation Protocols
Protocol 1: Synthesis of the Target (Arbuzov Reaction)
Use this protocol to validate the quality of your M4BC batch.
Reagents:
-
This compound (1.0 equiv)
-
Triethyl phosphite (1.2 equiv)
-
Toluene (Solvent, 3V)
Workflow:
-
Setup: Equip a 3-neck flask with a reflux condenser, internal thermometer, and dropping funnel. Flush with
. -
Addition: Charge this compound and Toluene. Heat to 80°C.
-
Reaction: Add Triethyl phosphite dropwise over 30 mins. Caution: Ethyl bromide evolution is vigorous.
-
Completion: Stir at 90°C for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1). The bromide spot (
) should disappear; Phosphonate spot ( ) appears. -
Workup: Distill off Toluene and excess Triethyl phosphite under reduced pressure.
-
Purification: High-vacuum distillation (bp ~130°C @ 0.5 mmHg) or silica plug.
Validation Criteria:
-
NMR: Single peak at
18-22 ppm. -
Appearance: Clear, colorless to pale yellow oil. Dark orange indicates thermal decomposition (likely due to HBr impurities in starting material).
Protocol 2: In-Situ Generation (The Recommended Route)
For scales >100g, avoid isolating M4BC.
-
Reflux Methyl Crotonate (1.0 equiv), NBS (1.05 equiv), and AIBN (0.05 equiv) in
or Benzene (or Trifluorotoluene as green alternative) for 4 hours. -
Cool to 0°C to precipitate Succinimide. Filter strictly.
-
Direct Use: Add Triethyl phosphite directly to the filtrate and distill off the solvent/EtBr to drive the Arbuzov reaction.
Mechanistic & Workflow Visualization
Diagram 1: Reaction Pathways & Selectivity
This diagram illustrates the competition between the desired Arbuzov pathway and potential side reactions (polymerization/hydrolysis) if the bromide is of poor quality.
Caption: Comparative reaction pathways showing the high reactivity but low stability of the Bromo-intermediate versus the Chloro-analog.
Diagram 2: Validation Decision Matrix
Follow this logic to select the correct precursor source for your specific development stage.
Caption: Decision matrix for selecting between commercial sourcing and in-situ generation based on scale and purity requirements.
Safety & Handling (Critical)
-
Lachrymator: M4BC is a potent tear gas. All operations must occur in a high-efficiency fume hood.
-
Neutralization: Glassware should be rinsed with dilute NaOH or Sodium Thiosulfate solution to quench residual alkylating agents before removal from the hood.
-
Storage: If Route A is chosen, store over activated Copper turnings at -20°C to inhibit polymerization.
References
-
Synthesis of HWE Reagents via Arbuzov: Chem. 346 LV. (2006).[1] Synthesis of Methyl 4-(diethoxyphosphinyl)-2-butenoate.
-
Reformatsky Reaction Mechanisms & Protocols: Organic Reactions Wiki. (2023). Reformatsky Reaction Mechanism and Variations. 2
-
NBS Bromination Selectivity: Master Organic Chemistry. (2011).[3] Allylic Bromination with NBS: Regioselectivity and Mechanism. 3[4][5]
-
Commercial Specifications & Stability (M4BC): TCI Chemicals. Product Specification: this compound (CAS 1117-71-1).[6][7][8]
-
Arbuzov Reaction General Overview: Wikipedia. Michaelis–Arbuzov reaction Mechanism and Scope.[9] 9[4]
Sources
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound 85 , technical grade 1117-71-1 [sigmaaldrich.com]
- 7. This compound | CAS 1117-71-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. parchem.com [parchem.com]
- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Methyl 4-bromocrotonate proper disposal procedures
Operational Guide: Safe Disposal and Handling of Methyl 4-bromocrotonate
Part 1: Critical Hazard Intelligence
IMMEDIATE ACTION REQUIRED: LACHRYMATOR PROTOCOL this compound is a potent lachrymator (tear gas agent) and alkylating agent . Improper handling or disposal that releases vapors into the laboratory atmosphere can trigger building-wide evacuations.
-
Never dispose of this chemical down the drain.
-
Never place open containers in a general waste bin outside a fume hood.
-
Always handle within a certified chemical fume hood.
Chemical Profile & Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | 1117-71-1 | Unique identifier for waste manifesting.[1][2] |
| Flash Point | ~92°C (197°F) | Combustible (Class IIIA). High enough that it is not D001 unless mixed with flammable solvents. |
| Boiling Point | ~83–85°C (at 13 mmHg) | Moderate volatility; vapors will persist if spilled. |
| Hazards (GHS) | H314: Causes severe skin burns/eye damage.H335: May cause respiratory irritation.Lachrymator. | Requires full skin/eye protection. Inhalation risk is the primary driver for containment. |
| Reactivity | Alkylating Agent; Hydrolyzes in water to HBr. | Corrosive. Reacts with nucleophiles. Do not store with strong bases or oxidizers. |
Part 2: Waste Stream Classification (Decision Logic)
Proper disposal depends on the state of the waste (Pure vs. Mixture). Use the following logic to determine the correct waste stream.
Figure 1: Waste Classification Logic. Note that "Stream A" is the preferred method for expired stock bottles.
RCRA Waste Codes
-
Pure Substance: Likely D002 (Corrosive) due to hydrolysis releasing HBr. It is not a P- or U-listed waste by default, but check state regulations (e.g., California lists many halogenated organics).
-
Mixtures: If dissolved in Acetone/Methanol, add D001 (Ignitable). Always check the "Halogenated" box on the waste tag.
Part 3: Deactivation & Spill Response Protocol
The "Thiosulfate Method" For cleaning glassware or neutralizing small spills (<5 mL), chemical deactivation is safer than physical absorption alone. The thiosulfate anion is a strong nucleophile that displaces the bromide, rendering the molecule non-volatile and significantly less toxic.
Reagents Required:
-
Sodium Thiosulfate Solution (10-15%): Dissolve ~150g
in 1L water. -
Absorbent Pads: Polypropylene or vermiculite.
-
PPE: Double nitrile gloves, lab coat, chemical splash goggles, and respiratory protection (N95 minimum, Half-mask organic vapor cartridge preferred if outside hood).
Scenario A: Controlled Glassware Decontamination
-
Containment: Place glassware in a fume hood.
-
Rinse: Rinse the flask with a small amount of acetone to dissolve the residue.
-
Quench: Add the acetone rinse to a beaker containing the Sodium Thiosulfate solution . Let it stir for 30 minutes.
-
Disposal: The resulting aqueous mixture is now a "Quenched Halogenated Waste." Label as such and dispose of via the chemical waste stream (do not pour down the drain).
Scenario B: Emergency Spill Response (<100 mL)
Figure 2: Emergency Spill Response Workflow. If the spill occurs outside a fume hood, immediate evacuation is the only safe option due to lachrymatory effects.
Part 4: Final Disposal Logistics
When preparing the waste for pickup by your EHS or external vendor (e.g., Veolia, Clean Harbors, Triumvirate), follow these strict packaging rules:
-
Segregation:
-
Do NOT bulk this with non-halogenated solvents (e.g., pure acetone/ethanol waste).
-
Do NOT bulk with strong oxidizers (Nitric acid) or strong bases (Sodium Hydroxide), as this can cause exothermic hydrolysis or violent reaction.
-
-
Container Choice:
-
Use HDPE (High-Density Polyethylene) or Glass containers.
-
Avoid metal cans (corrosion risk from HBr formation).
-
-
Labeling Requirements:
-
Chemical Name: Write out "this compound" fully. Do not use abbreviations.
-
Constituents: If a mixture, list percentages (e.g., "5% this compound, 95% Dichloromethane").
-
Hazard Checkboxes: [x] Toxic, [x] Corrosive, [x] Halogenated.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Define Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Sources
Personal protective equipment for handling Methyl 4-bromocrotonate
Executive Hazard Analysis
The "Why" Behind the Protocol
Methyl 4-bromocrotonate (CAS: 6000-00-6 / 1117-71-1) is not merely a "corrosive."[1] It represents a dual-threat hazard class: it is a potent lachrymator and a reactive alkylating agent .[1]
-
Lachrymatory Potency: Even micro-molar vapor concentrations can incapacitate a researcher, causing severe eye pain, blepharospasm (involuntary eyelid closure), and respiratory distress. This is not just an irritant; it is an operational stopper.
-
Alkylating Capability: The allylic bromide moiety is highly electrophilic.[1] It readily alkylates DNA and proteins.[1] Unlike simple acids which cause immediate burns, alkylating agents can cause delayed, deep-tissue damage and have mutagenic potential.
Standard nitrile gloves are insufficient for direct handling of the stock solution. The lipophilic nature of the brominated ester allows it to permeate standard 4-mil nitrile gloves rapidly, often before the wearer detects a "burn."
The Barrier Strategy: PPE Selection
Do not rely on a single layer of protection.[1] Use a composite barrier system.
Glove Permeation Logic
For high-concentration stock handling (>95%), we rely on Laminate Film (Silver Shield/4H) .[1]
-
Reasoning: Brominated esters swell and penetrate nitrile and latex matrices.[1] Laminate films provide broad-spectrum resistance to small, halogenated organic molecules.[1]
-
The System: Wear Laminate gloves underneath disposable nitrile gloves.[1] The outer nitrile provides grip (laminate is slippery) and protects the expensive inner glove from physical abrasion.
PPE Data Summary Table
| Component | Specification | Operational Logic |
| Primary Glove | Silver Shield / 4H (Laminate) | Impermeable Barrier: Resists permeation of alkyl halides for >4 hours.[1] |
| Outer Glove | Nitrile (5-8 mil) | Mechanical Layer: Provides grip and protects the laminate layer.[1] Change immediately upon splash.[1][2][3] |
| Eye Protection | Chemical Goggles (Unvented) | Vapor Seal: Safety glasses are inadequate.[1] Vapors can bypass side-shields and cause blindness/incapacitation.[1] |
| Respiratory | Fume Hood (Primary) | Containment: Handling outside a hood is strictly prohibited.[1] |
| Body | Lab Coat (Poly/Cotton) + Apron | Splash Defense: A chemical-resistant apron is required when pouring >100mL volumes.[1] |
Visualization: The Composite PPE System
Caption: The "Composite Barrier" strategy utilizes a laminate inner glove to stop chemical permeation, while the outer nitrile glove provides dexterity. Unvented goggles are mandatory to prevent lachrymatory vapor ingress.
Engineering Controls & Setup
The "Cold Trap" Protocol
The vapor pressure of this compound increases significantly at room temperature.
-
Chill Before Opening: Store the chemical at 2-8°C. Keep the bottle on ice inside the fume hood during use.
-
Sash Management: Keep the fume hood sash at the lowest possible working height (below chin level).[1]
-
Trap Preparation: Have a beaker of 10% Aqueous Sodium Thiosulfate ready in the hood before opening the bottle.[1] This is your "liquid incinerator" for contaminated tips and pipettes.[1]
Operational Protocol: Handling & Transfer
Step-by-Step Workflow
-
Don PPE: Put on Silver Shield gloves, then Nitrile gloves.[1] Secure cuffs over lab coat sleeves.[1]
-
Prepare Work Area: Place a disposable absorbent mat in the hood.[1] Place the balance inside the hood if weighing solids/liquids.[1]
-
Transfer:
-
Do not pour. Use a glass pipette or syringe.[1]
-
Avoid plastic syringes if possible, or use them quickly; the bromide can swell rubber plungers, causing them to seize.
-
-
Immediate Quench:
-
Immediately after transfer, submerge the used pipette/needle into the Sodium Thiosulfate bath.
-
Why? This converts the reactive alkyl bromide into a non-volatile, non-toxic thiosulfate adduct.
-
Emergency & Decontamination (Self-Validating)
Spills: The "Neutralize First" Rule
Do not attempt to wipe up a spill of this compound with paper towels immediately. This increases surface area and vapor generation.[1]
The Decontamination Solution:
-
Mixture: 10% Sodium Thiosulfate (Na₂S₂O₃) in water + 1% Sodium Carbonate (optional, to maintain basic pH).
-
Mechanism: The thiosulfate anion is a soft nucleophile that rapidly displaces the bromide (SN2 reaction), destroying the alkylating capability.
Spill Response Workflow
Caption: The decontamination workflow prioritizes chemical neutralization (thiosulfate) over physical removal to prevent exposure to lachrymatory vapors.
Validation (How do you know it's safe?)
-
TLC Method: Spot a sample of the neutralized spill mixture on a TLC plate alongside the starting material. If the UV-active spot for this compound (Rf ~0.5-0.7 in Hex/EtOAc) is gone, the hazard is neutralized.
-
Color Change: If using a specific indicator (like 4-(p-nitrobenzyl)pyridine), the absence of color change indicates the alkylating agent is destroyed.
Disposal & Waste Management
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric).[1]
-
Quenching Waste: Treat all liquid waste containing the product with excess Sodium Thiosulfate before placing it in the "Halogenated Organic Waste" container.
-
Labeling: Clearly mark waste containers as "Contains Lachrymator" to protect waste handling personnel.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79043, this compound.[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
